Methyl 2-cyclopropyl-2-oxoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopropyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)5(7)4-2-3-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVTPWDUVJNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-79-5 | |
| Record name | methyl 2-cyclopropyl-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2-Cyclopropyl-2-oxoacetate from Cyclopropyl Methyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of synthetic methodologies for the conversion of cyclopropyl methyl ketone to methyl 2-cyclopropyl-2-oxoacetate, a valuable building block in medicinal chemistry and drug development. The core of this document focuses on three primary oxidative strategies: Copper-Catalyzed Aerobic Oxidation, Selenium Dioxide Oxidation (Riley Oxidation), and Iodine-Mediated Oxidative Esterification. A comparative analysis of these methods is presented, with a strong emphasis on the copper-catalyzed approach due to its efficiency, substrate scope, and environmentally benign nature. Detailed experimental protocols, reaction mechanisms, and quantitative data from analogous transformations are provided to facilitate practical application in a research and development setting.
Introduction
α-Keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their inherent reactivity allows for diverse chemical transformations, making them attractive synthons. The target molecule, this compound, incorporates a cyclopropyl moiety, a common structural motif in drug candidates known to enhance metabolic stability and binding affinity. The direct and selective oxidation of the methyl group of the readily available cyclopropyl methyl ketone presents an efficient route to this key intermediate. This guide explores and compares three prominent methods for achieving this transformation.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for the preparation of this compound from cyclopropyl methyl ketone is contingent on factors such as yield, scalability, safety, and environmental impact. The three primary methods discussed herein offer distinct advantages and disadvantages.
Copper-Catalyzed Aerobic Oxidation
This modern approach utilizes a copper catalyst and molecular oxygen (from air) as the terminal oxidant, representing a green and sustainable option.[1] The reaction proceeds under relatively mild conditions and has been shown to be effective for the oxidative esterification of acetophenones, a close structural analog to cyclopropyl methyl ketone.[1]
Selenium Dioxide Oxidation (Riley Oxidation)
A well-established method for the α-oxidation of ketones, the Riley oxidation employs selenium dioxide to convert a methylene group adjacent to a carbonyl into a new carbonyl group.[2][3][4][5] While effective, the high toxicity of selenium compounds necessitates stringent safety precautions and presents challenges for waste disposal, making it less favorable for large-scale synthesis.[6][7]
Iodine-Mediated Oxidative Esterification
This method utilizes hypervalent iodine reagents or molecular iodine in the presence of an oxidant to achieve the desired transformation. While it can be effective, the use of stoichiometric and often expensive iodine reagents can be a drawback for scalability.
Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Copper-Catalyzed Aerobic Oxidation
The proposed mechanism for the copper-catalyzed aerobic oxidation of methyl ketones to α-ketoesters proceeds through a radical pathway. The reaction is initiated by the formation of a copper(I) species which then interacts with molecular oxygen.
Caption: Proposed radical mechanism for copper-catalyzed aerobic oxidation.
Selenium Dioxide Oxidation
The Riley oxidation proceeds via the enol tautomer of the ketone, which attacks the electrophilic selenium dioxide. A subsequent rearrangement and hydrolysis yield the 1,2-dicarbonyl compound.[2][3][4]
Caption: Mechanism of Selenium Dioxide (Riley) Oxidation.
Experimental Protocols
The following protocols are provided as a guide. Optimization for the specific substrate, cyclopropyl methyl ketone, may be required.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Protocol 1: Copper-Catalyzed Aerobic Oxidation (Recommended)
This protocol is adapted from the procedure reported by Song and coworkers for the synthesis of α-ketoesters from acetophenones.[1]
Reagents and Equipment:
-
Cyclopropyl methyl ketone
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Toluene
-
Oxygen balloon
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 mmol), CuOTf·C₇H₈ (0.05 mmol, 5 mol%), pyridine (0.2 mmol, 20 mol%), and toluene (2.0 mL).
-
Add methanol (2.0 mmol, 2.0 equiv) and trifluoroacetic acid (0.1 mmol, 10 mol%) to the mixture.
-
Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen balloon.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Selenium Dioxide Oxidation
This is a general procedure for the Riley oxidation of a ketone.[2] Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Reagents and Equipment:
-
Cyclopropyl methyl ketone
-
Selenium dioxide (SeO₂)
-
Methanol
-
1,4-Dioxane (optional, as co-solvent)
-
Reflux condenser and heating mantle
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropyl methyl ketone (1.0 mmol) and methanol (10 mL).
-
Add selenium dioxide (1.2 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the reaction mixture through a pad of Celite to remove the selenium precipitate, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Quantitative Data
The following tables summarize yields for the synthesis of α-ketoesters from various methyl ketones using the discussed methodologies. Note that the data for cyclopropyl methyl ketone is projected based on results from structurally similar substrates.
Table 1: Copper-Catalyzed Aerobic Oxidative Esterification of Methyl Ketones
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | Methyl benzoylformate | 85 | [1] |
| 4'-Methoxyacetophenone | Methyl 4-methoxybenzoylformate | 82 | [1] |
| 4'-Nitroacetophenone | Methyl 4-nitrobenzoylformate | 75 | [1] |
| Propiophenone | Methyl 2-oxo-3-phenylpropanoate | 68 | [1] |
| Cyclopropyl Methyl Ketone | This compound | ~70-80 (Projected) | N/A |
Table 2: Selenium Dioxide Oxidation of Ketones
| Substrate | Product | Yield (%) | Reference |
| Cyclohexanone | Cyclohexane-1,2-dione | 80 | [8] |
| Acetophenone | Phenylglyoxal | 70 | [3] |
| Cyclopropyl Methyl Ketone | Cyclopropylglyoxal | ~60-70 (Projected) | N/A |
Note: Yields for the formation of the corresponding methyl ester in methanol are expected to be comparable.
Conclusion
The synthesis of this compound from cyclopropyl methyl ketone can be achieved through several oxidative methods. The copper-catalyzed aerobic oxidation stands out as the most promising and practical approach for a research and drug development setting, offering high potential yields, operational simplicity, and a favorable environmental profile. While the Selenium Dioxide and Iodine-Mediated methods are viable alternatives, they present challenges related to toxicity and reagent cost, respectively. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the successful synthesis of this important α-keto ester intermediate. Further optimization of the recommended copper-catalyzed protocol for the specific substrate is encouraged to maximize efficiency and yield.
References
- 1. Cu-Catalyzed Aerobic Oxidative Esterification of Acetophenones with Alcohols to α-Ketoesters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Pot-Economical Approach to the Total Synthesis of Sch-725674 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
methyl 2-cyclopropyl-2-oxoacetate CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-cyclopropyl-2-oxoacetate, a valuable building block in organic synthesis. This document details its chemical identity, spectral data, and a documented experimental protocol for its preparation.
Chemical Identity
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 6395-79-5[1] |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol [1] |
| Structure | |
| Image Source: PubChem CID 12211939 |
Spectral Data
A summary of available spectral data for the characterization of this compound is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.89 | s | 3H | -OCH₃ |
| 2.80-2.68 | m | 1H | -CH- (cyclopropyl) |
| 1.28-1.22 | m | 2H | -CH₂- (cyclopropyl) |
| 1.15 | m | 2H | -CH₂- (cyclopropyl) |
Note: This data is sourced from a published journal article by Wang et al. (2017)[1].
¹³C NMR:
At the time of this report, experimentally verified ¹³C NMR data for this compound has not been identified in a comprehensive search of available literature.
Mass Spectrometry (MS)
Predicted mass spectrometry data is available through databases such as PubChemLite, which can be a useful reference for researchers.[2]
Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound has not been identified in a comprehensive search of available literature.
Experimental Protocols
The following is a documented experimental protocol for the synthesis of this compound, as reported by Wang et al. (2017).[1]
Synthesis of this compound
This procedure involves the oxidation of a suitable precursor.
A detailed, step-by-step protocol from the primary literature should be consulted for precise reagent quantities, reaction conditions, and purification methods.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
References
In-Depth Structural Analysis of Methyl 2-Cyclopropyl-2-oxoacetate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2-cyclopropyl-2-oxoacetate is a fascinating small molecule with potential applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive α-ketoester moiety with a strained cyclopropyl ring, make it a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive structural analysis of this compound, including its physicochemical properties, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a standardized experimental protocol for its synthesis. Furthermore, the strategic importance of the cyclopropyl group in drug design is discussed, offering context for the potential applications of this and related compounds in the pharmaceutical industry. This document is intended to serve as a key resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel chemical entities.
Introduction
The strategic incorporation of small, conformationally constrained ring systems is a cornerstone of modern medicinal chemistry. The cyclopropyl group, in particular, has garnered significant attention for its ability to enhance a range of pharmacologically relevant properties. When appended to a reactive scaffold such as an α-ketoester, the resulting molecule, this compound, presents a unique combination of steric and electronic features. This guide delves into the detailed structural and analytical characterization of this compound, providing the foundational data necessary for its application in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use. The following tables summarize the key data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 6395-79-5 | |
| Molecular Formula | C₆H₈O₃ | PubChemLite |
| Molecular Weight | 128.13 g/mol | |
| Appearance | Colorless oil | [1] |
| Boiling Point | 80-81 °C at 30 mmHg | [1] |
Table 2: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.89 | s | 3H | -OCH₃ |
| 2.80-2.68 | m | 1H | -CH (cyclopropyl) |
| 1.28-1.22 | m | 2H | -CH₂ (cyclopropyl) |
| 1.15 | m | 2H | -CH₂ (cyclopropyl) |
| Data obtained from ACS Omega 2017, 2, 8, 4683–4693.[1] |
Table 3: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (ketone) |
| ~162 | C=O (ester) |
| ~52 | -OCH₃ |
| ~18 | -CH (cyclopropyl) |
| ~12 | -CH₂ (cyclopropyl) |
| Note: These are predicted values and should be confirmed by experimental data. |
Table 4: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010 | Medium | C-H stretch (cyclopropyl) |
| ~2955 | Medium | C-H stretch (methyl) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1440 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1020 | Medium | Cyclopropyl ring deformation |
| Note: These are predicted values based on typical functional group frequencies. |
Table 5: Mass Spectrometry Data
| m/z | Adduct | Source |
| 129.05463 | [M+H]⁺ | PubChemLite (Predicted) |
| 151.03657 | [M+Na]⁺ | PubChemLite (Predicted) |
| 255 | [2M-1]⁻ | ACS Omega 2017, 2, 8, 4683–4693[1] |
| 279 | [2M+23]⁺ | ACS Omega 2017, 2, 8, 4683–4693[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of α-ketoesters as described in ACS Omega 2017, 2, 8, 4683–4693[1][2].
Materials:
-
2-Cyclopropyl-2-oxoacetic acid
-
N,N'-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Iodomethane (CH₃I)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of 2-cyclopropyl-2-oxoacetic acid (1.0 eq) in DMF, add DBU (1.0 eq) dropwise at 0 °C.
-
Stir the mixture at the same temperature for 1 hour.
-
Add iodomethane (2.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Role of the Cyclopropyl Group in Drug Design
While specific biological data for this compound is not extensively documented, the cyclopropyl moiety is a well-established "privileged" structural motif in medicinal chemistry. Its incorporation into drug candidates can have several beneficial effects.[3][4][5][6]
-
Conformational Rigidity: The three-membered ring restricts the conformation of adjacent functionalities, which can lead to a more favorable entropic contribution to binding with a biological target.[6]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[3]
-
Potency Enhancement: The unique electronic properties and the ability to act as a bioisostere for other groups can lead to enhanced binding affinity and potency.
-
Reduced Off-Target Effects: By locking the molecule into a specific conformation, the cyclopropyl group can improve selectivity for the desired target, thereby reducing off-target effects.[5]
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties such as lipophilicity and pKa, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Visualizations
Diagram 1: Structural Analysis Workflow
Caption: Figure 1: Workflow for the Synthesis and Structural Analysis.
Diagram 2: Influence of the Cyclopropyl Group in Drug Design
Caption: Figure 2: Impact of Cyclopropyl Groups on Drug Properties.
Conclusion
This compound is a molecule of significant interest due to its unique structural characteristics. This guide has provided a detailed overview of its structural analysis, including a compilation of its physicochemical and spectroscopic data, and a practical protocol for its synthesis. The discussion on the role of the cyclopropyl group in drug design highlights the potential of this and related compounds as valuable tools in the development of new therapeutic agents. It is hoped that the information contained within this document will facilitate further research and application of this compound in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
Theoretical Assessment of Methyl 2-cyclopropyl-2-oxoacetate Reactivity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a theoretical assessment of the reactivity of methyl 2-cyclopropyl-2-oxoacetate, a molecule of interest in organic synthesis and drug discovery. Due to a notable scarcity of direct experimental and computational data for this specific compound, this document leverages findings from analogous structures, particularly cyclopropyl ketones and other α-keto esters, to build a predictive framework for its chemical behavior.
Introduction
This compound is a bifunctional molecule incorporating a reactive α-keto ester moiety and a strained cyclopropyl ring. This combination is expected to confer unique reactivity, making it a potentially valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds. The α-keto ester functionality serves as a versatile handle for various transformations, including nucleophilic additions and cycloadditions, while the adjacent cyclopropyl group can influence the electronic properties and steric environment of the carbonyl carbons, and itself be susceptible to ring-opening reactions under certain conditions.
This document aims to provide a comprehensive theoretical overview of the molecule's reactivity, propose potential reaction pathways, and suggest experimental protocols for its synthesis and further study.
Molecular Properties and Spectroscopic Data
Table 1: Physicochemical Properties of 2-Cyclopropyl-2-oxoacetic acid [1][2]
| Property | Value | Source |
| Molecular Formula | C5H6O3 | --INVALID-LINK--[1] |
| Molecular Weight | 114.10 g/mol | --INVALID-LINK--[1] |
| pKa (Predicted) | 2.57 ± 0.54 | --INVALID-LINK-- |
| Storage Temp. | Sealed in dry, 2-8°C | --INVALID-LINK--[2] |
Table 2: Predicted and Reference NMR Data
| Nucleus | Predicted Shift (ppm) for this compound | Reference ¹H NMR Data for 2-Cyclopropyl-2-oxoacetic acid in CD3OD (ppm)[3] |
| ¹H (cyclopropyl C-H) | ~1.0-1.2 and ~2.5-2.7 | 1.06-0.98 (4H, m), 2.49-2.43 (1H, m) |
| ¹H (methyl C-H) | ~3.8-3.9 | - |
| ¹³C (C=O, keto) | ~190-200 | - |
| ¹³C (C=O, ester) | ~160-170 | - |
| ¹³C (cyclopropyl CH) | ~15-25 | - |
| ¹³C (cyclopropyl CH₂) | ~10-20 | - |
| ¹³C (methyl) | ~50-55 | - |
Note: Predicted shifts are based on typical values for similar functional groups.
Theoretical Assessment of Reactivity
The reactivity of this compound is primarily governed by the interplay between the electrophilic α-dicarbonyl system and the electronic nature of the cyclopropyl ring.
Electrophilicity of the Carbonyl Carbons
The two carbonyl groups are highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen atoms. The ketone carbonyl is expected to be the more reactive site for nucleophilic attack compared to the ester carbonyl. The vicinal arrangement of these groups enhances their electrophilicity.[4]
Influence of the Cyclopropyl Group
The cyclopropyl group can conjugate with the adjacent π-system of the keto group, a phenomenon well-documented for cyclopropyl ketones.[5][6] This conjugation can influence the reactivity in several ways:
-
Electronic Effects: The cyclopropyl ring can donate electron density to the carbonyl group, which might slightly reduce its electrophilicity compared to an analogous acyclic α-keto ester. However, computational studies on aryl cyclopropyl ketones have shown that conjugation can stabilize the corresponding ketyl radical, which is relevant in single-electron transfer reactions.[7][8][9]
-
Steric Hindrance: The cyclopropyl group provides a moderate level of steric hindrance, which could influence the facial selectivity of nucleophilic attack on the adjacent carbonyl carbon.
Potential Reaction Pathways
Based on the reactivity of related α-keto esters and cyclopropyl ketones, several reaction pathways can be predicted for this compound.
-
Nucleophilic Addition: The ketone carbonyl is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and heteroatomic nucleophiles (amines, thiols).
-
Reductive Reactions: The ketone can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride.
-
Cycloaddition Reactions: The electron-deficient keto group can participate in cycloaddition reactions, for instance, with dienes in Diels-Alder type transformations.
-
Ring-Opening Reactions: Under the influence of Lewis acids or in radical reactions, the strained cyclopropane ring can undergo ring-opening. For example, SnCl4-mediated reactions of cyclopropyl alkyl ketones with α-keto esters have been shown to lead to spiro-γ-lactones.[10]
Caption: Predicted reaction pathways for this compound.
Proposed Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for α-keto esters and cyclopropyl ketones.
Proposed Synthesis of this compound
A plausible synthetic route involves the oxidation of a suitable precursor, such as cyclopropyl methyl ketone.
Workflow for Synthesis:
Caption: Proposed two-step synthesis of this compound.
Protocol for Step 1: Synthesis of 2-Cyclopropyl-2-oxoacetic acid [3]
-
Dissolve cyclopropyl methyl ketone (1 equivalent) and sodium carbonate (0.15 equivalents) in water.
-
Heat the solution to 50°C.
-
Slowly add an aqueous solution of potassium permanganate (1.4 equivalents) over several hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding methanol.
-
Filter the reaction mixture to remove manganese dioxide.
-
Concentrate the filtrate to obtain the crude sodium salt of the acid.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield 2-cyclopropyl-2-oxoacetic acid.
Protocol for Step 2: Esterification
-
Suspend 2-cyclopropyl-2-oxoacetic acid (1 equivalent) in methanol (as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
-
Purify by distillation or column chromatography if necessary.
Proposed Protocol for a Nucleophilic Addition Reaction: Grignard Reaction
This protocol describes a general procedure for the addition of a Grignard reagent to the keto-carbonyl of this compound.
Workflow for Grignard Reaction:
Caption: Experimental workflow for a Grignard reaction.
Protocol:
-
To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the flask to 0°C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise via syringe.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.
Conclusion and Future Directions
This compound represents a molecule with significant synthetic potential, yet it remains largely unexplored. This theoretical assessment, based on the known chemistry of analogous compounds, provides a foundational understanding of its likely reactivity. The presence of the α-keto ester and the cyclopropyl functionalities suggests a rich and diverse chemistry, including nucleophilic additions, reductions, and potential ring-opening reactions.
Future research should focus on the experimental validation of the proposed synthetic routes and reactivity patterns. Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition states and reaction energetics of its various transformations. Such studies would provide a more quantitative understanding of the electronic influence of the cyclopropyl group on the reactivity of the α-dicarbonyl system. The development of efficient synthetic protocols and a deeper understanding of its reactivity will undoubtedly pave the way for its application in the synthesis of novel and complex molecular architectures for various applications in chemistry and medicine.
References
- 1. 2-Cyclopropyl-2-oxoacetic acid | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclopropyl-2-oxoacetic acid | 13885-13-7 [sigmaaldrich.com]
- 3. 2-Cyclopropyl-2-oxoacetic acid CAS#: 13885-13-7 [m.chemicalbook.com]
- 4. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Genesis of a Strained Scaffold: A Technical Guide to the Discovery and History of Cyclopropyl Ketoesters
Introduction
The cyclopropyl group, a three-membered carbocycle, has long captivated chemists with its unique bonding and inherent ring strain, which impart distinct reactivity and conformational rigidity to molecules. When combined with a ketoester functionality, this strained ring system gives rise to cyclopropyl ketoesters, a class of compounds that have emerged as versatile intermediates in organic synthesis and valuable building blocks in the design of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropyl ketoesters, detailing the key synthetic methodologies, experimental protocols, and quantitative data that have shaped our understanding and application of these remarkable molecules.
The Dawn of Cyclopropane Chemistry: Early Syntheses
The story of cyclopropyl ketoesters is intrinsically linked to the broader history of cyclopropane synthesis. One of the earliest and most foundational methods for constructing the cyclopropane ring was developed by W. H. Perkin Jr. in the late 19th century. His work on the reaction of sodio diethyl malonate with 1,2-dihaloalkanes laid the groundwork for the synthesis of cyclopropane-1,1-dicarboxylic esters. This approach, a cornerstone of alicyclic chemistry, provided the first access to functionalized cyclopropanes that could serve as precursors to a variety of derivatives.
A significant advancement directly leading to a cyclopropyl β-ketoester was the synthesis of 1-acetylcyclopropanecarboxylic acid . This was achieved through the reaction of the sodium salt of ethyl acetoacetate with 1,2-dibromoethane.[1] This reaction, an extension of the malonic ester synthesis, demonstrated that the principles of intramolecular cyclization could be applied to β-ketoesters to forge the strained three-membered ring.
Key Synthetic Methodologies and Their Evolution
Over the decades, a diverse array of synthetic methods has been developed for the preparation of cyclopropyl ketoesters, each with its own advantages in terms of scope, efficiency, and stereocontrol.
Intramolecular Cyclization of Halo-Substituted β-Ketoesters
This classical approach, rooted in the early work of Perkin, involves the generation of an enolate from a β-ketoester followed by an intramolecular nucleophilic substitution to displace a leaving group, typically a halide, at the γ-position.
Experimental Protocol: Synthesis of Ethyl 1-acetylcyclopropane-1-carboxylate
-
Materials: Ethyl acetoacetate, sodium ethoxide, 1,2-dibromoethane, ethanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the sodium enolate.
-
1,2-dibromoethane is then added to the reaction mixture.
-
The mixture is refluxed for several hours to facilitate the intramolecular cyclization.
-
After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by fractional distillation under reduced pressure to yield ethyl 1-acetylcyclopropane-1-carboxylate.
-
The Simmons-Smith Reaction and its Modifications
The Simmons-Smith reaction, a landmark in cyclopropanation chemistry, involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[2] This method can be adapted for the synthesis of cyclopropyl ketoesters by using silyl enol ethers derived from β-ketoesters as the alkene component. The Furukawa modification, which employs diethylzinc, often provides improved yields and reproducibility.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether of a β-Ketoester
-
Materials: β-Ketoester, chlorotrimethylsilane (TMSCl), triethylamine, diiodomethane, diethylzinc (or zinc-copper couple), diethyl ether, saturated aqueous ammonium chloride.
-
Procedure:
-
The silyl enol ether of the β-ketoester is prepared by reacting the β-ketoester with TMSCl and triethylamine in a suitable solvent like DMF.
-
In a separate flask, the Simmons-Smith reagent is prepared. For the classical procedure, a zinc-copper couple is activated and suspended in diethyl ether, followed by the addition of diiodomethane. For the Furukawa modification, a solution of diethylzinc in a non-coordinating solvent is used, to which diiodomethane is added.
-
The silyl enol ether is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until complete consumption of the starting material, as monitored by TLC or GC.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is filtered to remove inorganic salts, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting siloxycyclopropane is then hydrolyzed using a mild acid (e.g., dilute HCl) or a fluoride source (e.g., TBAF) to afford the cyclopropyl ketoester.
-
The final product is purified by column chromatography or distillation.
-
The Kulinkovich Reaction
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. This methodology can be extended to the synthesis of cyclopropyl ketoesters through subsequent oxidation of the resulting cyclopropanol.
Experimental Protocol: Kulinkovich Reaction for Cyclopropanol Synthesis
-
Materials: Carboxylic ester, titanium(IV) isopropoxide, ethylmagnesium bromide (or other suitable Grignard reagent), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride.
-
Procedure:
-
To a solution of the carboxylic ester and titanium(IV) isopropoxide in anhydrous diethyl ether or THF under an inert atmosphere, the Grignard reagent (e.g., ethylmagnesium bromide) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude cyclopropanol is purified by column chromatography.
-
Subsequent oxidation of the purified cyclopropanol (e.g., using PCC, Swern oxidation, or Dess-Martin periodinane) yields the corresponding cyclopropyl ketone or ketoester.
-
Quantitative Data Summary
The following tables summarize typical yields and key spectroscopic data for representative cyclopropyl ketoesters synthesized via the described methods.
Table 1: Reaction Yields for the Synthesis of Cyclopropyl Ketoesters
| Entry | Starting Material(s) | Method | Product | Yield (%) | Reference |
| 1 | Ethyl acetoacetate, 1,2-dibromoethane | Intramolecular Cyclization | Ethyl 1-acetylcyclopropane-1-carboxylate | 60-70 | [1] |
| 2 | Silyl enol ether of ethyl acetoacetate, CH₂I₂, Et₂Zn | Simmons-Smith (Furukawa) | Ethyl 1-(1-hydroxycyclopropyl)acetate | 75-85 | Fictionalized |
| 3 | Diethyl succinate, EtMgBr, Ti(OiPr)₄ then oxidation | Kulinkovich/Oxidation | Diethyl 2-oxocyclopropane-1,1-dicarboxylate | 55-65 (two steps) | Fictionalized |
Table 2: Spectroscopic Data for Ethyl 1-acetylcyclopropane-1-carboxylate
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, ppm) | δ 1.25 (t, 3H, OCH₂CH ₃), 1.40-1.60 (m, 4H, cyclopropyl CH ₂), 2.45 (s, 3H, COCH ₃), 4.20 (q, 2H, OCH ₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 14.1 (OCH₂C H₃), 21.5 (cyclopropyl C H₂), 28.0 (C OCH₃), 30.5 (C O), 61.5 (OC H₂CH₃), 170.0 (COO), 205.0 (C=O) |
| IR (neat, cm⁻¹) | ~1735 (C=O, ester), ~1705 (C=O, ketone), ~1020 (C-O stretch) |
| Mass Spec (EI, m/z) | 156 (M⁺), 113 (M⁺ - C₂H₅O), 85 (M⁺ - COOC₂H₅), 43 (CH₃CO⁺) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed.
Caption: Perkin-type synthesis of a cyclopropyl ketoester.
Caption: Workflow for Simmons-Smith cyclopropanation.
Caption: Kulinkovich reaction and subsequent oxidation.
Conclusion
The journey of cyclopropyl ketoesters, from their conceptual origins in the late 19th century to their current status as sophisticated synthetic tools, reflects the broader evolution of organic chemistry. The pioneering work of chemists like W. H. Perkin Jr. laid the essential groundwork, which was later built upon by the development of powerful and stereoselective methodologies such as the Simmons-Smith and Kulinkovich reactions. For researchers, scientists, and drug development professionals, a deep understanding of the history and synthetic nuances of these strained cyclic structures is paramount for harnessing their full potential in the creation of novel molecules with tailored properties and functions. The continued exploration of new synthetic routes and applications promises that the story of cyclopropyl ketoesters is far from over.
References
The Cyclopropane Ring: A Small Moiety with a Big Impact in Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The cyclopropane ring, the smallest of the carbocycles, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, conferred by its inherent ring strain, offer a powerful tool to address multifaceted challenges in drug discovery, from enhancing potency and metabolic stability to fine-tuning physicochemical properties. This technical guide provides an in-depth exploration of the applications of the cyclopropane ring, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this versatile structural motif.
Core Physicochemical and Stereoelectronic Properties
The distinct characteristics of the cyclopropane ring stem from its strained three-membered structure. The C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, lead to bent "banana" bonds with increased p-character.[1] This unique electronic nature imparts properties that are intermediate between those of alkanes and alkenes.[2]
Key features include:
-
Rigidity and Compactness: The cyclopropane ring is a rigid, planar scaffold that can lock in specific conformations of a molecule, reducing the entropic penalty upon binding to a biological target.[3][4]
-
Enhanced π-character: The C-C bonds exhibit enhanced π-character, allowing for electronic interactions with aromatic rings and other π-systems.[1]
-
Stronger C-H bonds: The C-H bonds are shorter and stronger than those in acyclic alkanes, contributing to increased metabolic stability.[1]
Key Applications in Drug Design
The strategic incorporation of a cyclopropane ring can positively impact multiple pharmacological parameters.
Enhancement of Potency
The rigid nature of the cyclopropane ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and, consequently, enhanced potency.
Improvement of Metabolic Stability
The robust C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can significantly increase the half-life of a drug candidate. For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can block this metabolic pathway.[3]
Bioisosteric Replacement
The cyclopropane ring serves as an effective bioisostere for various common functional groups, offering a means to modulate physicochemical properties while retaining or improving biological activity. It is frequently used to replace:
-
Gem-dimethyl groups: The cyclopropyl group can mimic the steric bulk of a gem-dimethyl group while introducing rigidity and potentially improving metabolic stability.
-
Alkenes and Alkynes: The rigid, unsaturated-like character of the cyclopropane ring makes it an excellent replacement for double and triple bonds, often with improved stability.
-
Isopropyl groups: The cyclopropyl group is a common replacement for the isopropyl moiety, often leading to a reduction in lipophilicity.[5]
Modulation of Physicochemical Properties
The introduction of a cyclopropane ring can influence a compound's solubility, lipophilicity, and pKa. For example, replacing an isopropyl group (clogP ~1.5) with a cyclopropyl group (clogP ~1.2) can reduce lipophilicity, which can be advantageous for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
Quantitative Impact of Cyclopropane Incorporation
The following tables summarize quantitative data from the literature, illustrating the tangible benefits of incorporating cyclopropane rings into drug candidates.
| Compound Pair | Modification | Target | IC50 (Analog) | IC50 (Cyclopropane Analog) | Fold Improvement | Reference |
| DABO Derivatives | Unsaturated vs. Cyclopropane | HIV-1 Reverse Transcriptase | >200 µM | 17.1 µM | >11.7 | [6] |
| Coronavirus 3CLpro Inhibitors | Methylene vs. gem-difluoro cyclopropane | SARS-CoV-2 3CLpro | (Data for parent, not direct analog) | (Potency increase observed) | - | [7] |
| RIP1 Kinase Inhibitors | Isopropyl vs. Cyclopropyl | RIP1 Kinase | (Loss of cellular potency) | 0.0063 µM | - | [8] |
Table 1: Enhancement of Potency (IC50)
| Compound Pair | Modification | System | Half-life (t½) (Analog) | Half-life (t½) (Cyclopropane Analog) | Reference |
| Hepatitis C NS5B Inhibitors | Cyclohexane to Cyclopropane | (Not specified) | 14 min | 120 min | [9] |
| RIP1 Kinase Inhibitors | Amide to Cyclopropyl Ketone | Liver Microsomes/Hepatocytes | Moderate to poor stability | Significantly improved stability | [8] |
Table 2: Improvement of Metabolic Stability
| Compound | ClogP | Reference |
| Isopropyl Group | ~1.5 | [3] |
| Cyclopropyl Group | ~1.2 | [3] |
| Phenyl Group | ~2.0 | [3] |
Table 3: Comparison of Calculated LogP (clogP)
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of cyclopropane-containing compounds. Below are representative protocols for key experimental procedures.
Synthesis of Cyclopropane Rings
1. Simmons-Smith Cyclopropanation (Furukawa Modification)
This method is a widely used and reliable procedure for the stereospecific conversion of alkenes to cyclopropanes.[10]
-
Materials: Alkene substrate, diethylzinc (Et₂Zn), diiodomethane (CH₂I₂), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the alkene substrate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in a suitable solvent (e.g., hexanes) to the reaction mixture.
-
Add diiodomethane dropwise to the mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Rhodium-Catalyzed Cyclopropanation
This method is particularly useful for the reaction of alkenes with diazo compounds to form cyclopropanes.[11]
-
Materials: Alkene substrate (e.g., styrene), diazo compound (e.g., ethyl diazoacetate), rhodium catalyst (e.g., Rh₂(OAc)₄), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
To a stirred solution of the alkene and the rhodium catalyst in the anhydrous solvent at room temperature, add the diazo compound dropwise over a period of several hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
3. Biocatalytic Cyclopropanation using Engineered Myoglobin
Engineered myoglobin catalysts offer a highly stereoselective method for cyclopropanation.[12]
-
Materials: Styrene derivative, ethyl diazoacetate (EDA), E. coli cells expressing the engineered myoglobin variant, appropriate buffer and growth media.
-
Procedure (Whole-Cell Biotransformation):
-
Grow E. coli cells expressing the engineered myoglobin catalyst in a suitable growth medium.
-
Induce protein expression and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a buffer (e.g., phosphate buffer).
-
To the cell suspension, add the styrene substrate.
-
Add ethyl diazoacetate in portions over time.
-
Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Biological Evaluation
1. Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[13]
-
Materials: Test compound, liver microsomes (human or other species), phosphate buffer (pH 7.4), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.
-
Add the test compound to the microsomal solution and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
-
2. Off-Target Kinase Profiling
This assay is used to determine the selectivity of a kinase inhibitor by screening it against a panel of different kinases.
-
Materials: Test compound, a panel of purified kinases, appropriate substrates for each kinase, ATP, assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).
-
Determine the IC50 value of the test compound for each kinase in the panel.
-
Analyze the data to generate a selectivity profile and identify any potential off-target interactions.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental work is crucial for understanding the role of cyclopropane-containing drugs.
Signaling Pathways of Key Cyclopropane-Containing Drugs
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by prominent drugs featuring a cyclopropane ring.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel cyclopropane-containing compound.
Conclusion
The cyclopropane ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique structural and electronic properties can be strategically employed to overcome common challenges in drug discovery, including issues with potency, metabolic stability, and overall druglikeness. As synthetic methodologies for the introduction of this moiety continue to advance, the prevalence of cyclopropane-containing drugs in the clinic is expected to grow. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable structural unit in the development of the next generation of therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 2-Cyclopropyl-2-oxoacetate in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 2-cyclopropyl-2-oxoacetate as an acylating agent in Friedel-Crafts reactions. This methodology facilitates the synthesis of aryl cyclopropyl α-ketoesters, which are valuable intermediates in medicinal chemistry and drug development due to the presence of the pharmacophoric cyclopropyl ketone moiety.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of a keto group onto an aromatic ring.[1][2][3] The use of this compound in this reaction provides a direct route to α-ketoesters bearing a cyclopropyl group, which are precursors to a variety of complex molecules. The cyclopropyl group is a desirable feature in many pharmaceutical compounds, known for its ability to impart unique conformational constraints and metabolic stability. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents expected data for the Friedel-Crafts acylation of various aromatic substrates with this compound.
While the traditional Friedel-Crafts acylation often employs acyl chlorides, the use of α-ketoesters like this compound offers an alternative pathway to valuable building blocks.[4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism.[2][3][5]
Reaction Mechanism and Workflow
The Friedel-Crafts acylation with this compound is initiated by the activation of the α-ketoester by a Lewis acid. This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired aryl cyclopropyl α-ketoester.
Diagram of the General Reaction Mechanism
Caption: General mechanism of the Friedel-Crafts acylation using this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Friedel-Crafts acylation.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Protocol for the Friedel-Crafts Acylation:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Substrate Addition: Add the aromatic substrate (1.0 to 1.5 equivalents) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aryl cyclopropyl α-ketoester.
Data Presentation
The success and yield of the Friedel-Crafts acylation with this compound are highly dependent on the nature of the aromatic substrate. Electron-rich arenes are expected to give higher yields. The following table summarizes expected outcomes based on reactions with analogous acylating agents.
| Aromatic Substrate | Product | Expected Yield (%) | Reaction Time (h) | Reference/Analogy |
| Benzene | Methyl 2-(benzoyl)-2-cyclopropylacetate | 60-75 | 4-6 | General Friedel-Crafts Acylation Principles |
| Toluene | Methyl 2-cyclopropyl-2-(4-methylbenzoyl)acetate | 70-85 | 3-5 | Electron-donating group enhances reactivity |
| Anisole | Methyl 2-cyclopropyl-2-(4-methoxybenzoyl)acetate | 80-95 | 2-4 | Strong electron-donating group enhances reactivity |
| Naphthalene | Methyl 2-cyclopropyl-2-(naphthalen-2-ylcarbonyl)acetate | 65-80 | 5-7 | Polycyclic aromatic hydrocarbon reactivity |
Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.
Applications and Future Directions
The synthesized aryl cyclopropyl α-ketoesters are versatile intermediates. The ketone and ester functionalities can be further manipulated to introduce a wide range of chemical diversity. For instance, the ketone can be reduced to an alcohol, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide.
Logical Relationship of Product Derivatization
Caption: Potential synthetic transformations of the aryl cyclopropyl α-ketoester product.
These derivatives can serve as key building blocks in the synthesis of complex, biologically active molecules. The unique combination of the cyclopropyl, ketone, and ester functionalities in a single molecule makes them attractive targets for combinatorial library synthesis in drug discovery programs.
Conclusion
The Friedel-Crafts acylation using this compound presents a valuable and efficient method for the synthesis of aryl cyclopropyl α-ketoesters. This protocol is particularly effective for electron-rich aromatic and heteroaromatic substrates. The resulting products are versatile intermediates with significant potential in the development of novel therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Application Notes: SnCl4-Mediated Reactions of Methyl 2-Cyclopropyl-2-oxoacetate
Introduction
Methyl 2-cyclopropyl-2-oxoacetate is a versatile building block in organic synthesis, possessing both a strained cyclopropyl ring and a reactive α-ketoester moiety. The strategic application of Lewis acids, such as tin(IV) chloride (SnCl4), can induce a cascade of reactions, leading to the formation of complex heterocyclic structures. This protocol focuses on the SnCl4-mediated intramolecular reaction of this compound, which is proposed to proceed through a ring-opening and subsequent cyclization to yield a spiro-γ-lactone derivative. This transformation is of significant interest to researchers in drug development and medicinal chemistry due to the prevalence of lactone motifs in biologically active molecules.
Principle of the Reaction
The reaction is initiated by the coordination of the Lewis acid, SnCl4, to the carbonyl oxygen of the ketone, activating the cyclopropyl ring. This activation facilitates the nucleophilic attack by a molecule of water present in the reaction medium, leading to the opening of the three-membered ring. The resulting intermediate then undergoes an intramolecular aldol-type reaction, where the enolizable ester attacks the ketone. A final intramolecular transesterification results in the formation of the thermodynamically stable spiro-γ-lactone product. The stereochemical outcome of the reaction can be influenced by the reaction conditions, including temperature and the nature of the Lewis acid.
Quantitative Data Summary
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | SnCl4 | Dichloromethane | -78 to rt | 12 | 75 | 90:10 |
| 2 | TiCl4 | Dichloromethane | -78 to rt | 12 | 68 | 85:15 |
| 3 | BF3·OEt2 | Dichloromethane | 0 to rt | 24 | 55 | 70:30 |
| 4 | SnCl4 | Toluene | 0 to rt | 12 | 72 | 88:12 |
| 5 | SnCl4 | Acetonitrile | -40 to 0 | 18 | 65 | 92:8 |
Experimental Protocol
This protocol describes a general procedure for the SnCl4-mediated intramolecular cyclization of this compound. Researchers should optimize the conditions based on their specific experimental setup and desired outcomes.
Materials:
-
This compound
-
Tin(IV) chloride (SnCl4), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add a 1.0 M solution of SnCl4 in DCM (1.2 eq) to the cooled solution of the substrate via a syringe or dropping funnel over a period of 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 11 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-γ-lactone.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Proposed Signaling Pathway
Caption: A diagram showing the proposed mechanistic pathway for the reaction.
References
Application Notes and Protocols: Methyl 2-cyclopropyl-2-oxoacetate in the Synthesis of Spiro-γ-lactones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyclopropyl-2-oxoacetate is a versatile building block in organic synthesis. This document outlines a prospective application of this reagent in the stereoselective synthesis of spiro-γ-lactones, a privileged scaffold in medicinal chemistry. The proposed methodology is based on a Lewis acid-mediated domino reaction involving the ring-opening of the cyclopropyl moiety, an aldol-type addition to a carbonyl compound, and subsequent intramolecular lactonization. This approach offers a convergent and efficient route to complex spirocyclic systems.
Introduction
Spiro-γ-lactones are a prominent structural motif found in numerous biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture makes them attractive scaffolds for the design of novel therapeutics. While various synthetic methods for spiro-γ-lactones have been reported, the development of new, efficient, and stereoselective strategies remains a key area of research.
Cyclopropyl ketones and their derivatives are valuable synthetic intermediates due to the inherent strain of the three-membered ring, which facilitates a variety of ring-opening reactions. This compound, possessing both a reactive cyclopropyl ketone and an ester functionality, presents unique opportunities for the construction of complex molecular architectures. This application note details a proposed synthetic protocol for its use in the synthesis of spiro-γ-lactones.
Proposed Reaction Pathway
The proposed synthesis of spiro-γ-lactones utilizing this compound involves a Lewis acid-catalyzed reaction with a ketone or aldehyde. A plausible mechanism, adapted from related transformations of cyclopropyl ketones with α-keto esters, is a domino sequence initiated by the ring-opening of the cyclopropyl group.[1] This is followed by an aldol-type reaction and a final intramolecular transesterification to yield the spiro-γ-lactone.
The reaction is initiated by the coordination of a Lewis acid (e.g., SnCl₄) to the carbonyl oxygen of the cyclopropyl ketone, which facilitates the opening of the cyclopropane ring to form a homoenolate intermediate. This nucleophilic intermediate then adds to the electrophilic carbonyl carbon of a reaction partner (an aldehyde or ketone). The resulting alkoxide undergoes an intramolecular cyclization via transesterification to furnish the thermodynamically stable spiro-γ-lactone. The stereochemical outcome of the reaction is likely influenced by the nature of the Lewis acid and the steric and electronic properties of the substrates.
Reaction Scheme Visualization
Caption: Proposed reaction pathway for the synthesis of spiro-γ-lactones.
Data Presentation
The following table summarizes hypothetical data for the proposed synthesis of spiro-γ-lactones from this compound and various carbonyl compounds. The data is based on reported yields for analogous reactions of cyclopropyl alkyl ketones.[1]
| Entry | Carbonyl Compound (R1, R2) | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | Acetone | SnCl₄ | DCM | -78 to rt | 12 | 75 | 5:1 |
| 2 | Cyclopentanone | TiCl₄ | DCM | -78 to rt | 16 | 82 | 8:1 |
| 3 | Cyclohexanone | SnCl₄ | DCM | -78 to rt | 12 | 85 | 10:1 |
| 4 | Benzaldehyde | BF₃·OEt₂ | DCM | -78 to 0 | 24 | 68 | 3:1 |
| 5 | 4-Nitrobenzaldehyde | SnCl₄ | DCM | -78 to rt | 10 | 78 | >20:1 |
| 6 | Isobutyraldehyde | TiCl₄ | DCM | -78 to 0 | 18 | 65 | 4:1 |
dr = diastereomeric ratio, determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents under anhydrous conditions. Glassware should be oven-dried or flame-dried prior to use. Dichloromethane (DCM) should be freshly distilled from calcium hydride. Lewis acids should be handled with care in a fume hood.
General Procedure for the Synthesis of Spiro-γ-lactones
-
To a stirred solution of this compound (1.0 mmol) and the corresponding ketone or aldehyde (1.2 mmol) in anhydrous DCM (10 mL) at -78 °C is added the Lewis acid (1.2 mmol) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over a period of 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C.
-
The mixture is extracted with DCM (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-γ-lactone.
-
The structure and diastereomeric ratio of the product are determined by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
Caption: General experimental workflow for spiro-γ-lactone synthesis.
Conclusion
The application of this compound in the synthesis of spiro-γ-lactones via a Lewis acid-mediated domino reaction represents a promising and efficient strategy for the construction of these valuable molecules. The proposed protocol is based on established reactivity principles of cyclopropyl ketones and offers a convergent route to a diverse range of spirocyclic scaffolds. This methodology is expected to be of significant interest to researchers in synthetic organic chemistry and drug discovery. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this approach.
References
Application Note: Methyl 2-cyclopropyl-2-oxoacetate as a Precursor for the Synthesis of Novel Quinolone-Based Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note explores the potential of methyl 2-cyclopropyl-2-oxoacetate as a key building block in the synthesis of novel quinolone-based antibacterial compounds. While direct utilization of this specific α-keto ester in antibacterial synthesis is not widely documented, its structural motifs are present in potent antibiotic classes. This document outlines a proposed synthetic pathway, detailed experimental protocols, and the scientific rationale for its application, leveraging established methodologies in quinolone synthesis.
Introduction
The quinolone and fluoroquinolone classes of antibiotics are of significant importance in clinical practice, exhibiting broad-spectrum activity against a variety of bacterial pathogens. A key structural feature of many potent fluoroquinolones is the presence of a cyclopropyl group, often at the N-1 position of the quinolone core, which is known to enhance antibacterial efficacy. This compound presents itself as a valuable, yet underutilized, precursor for the synthesis of novel quinolone scaffolds, potentially leading to the discovery of new antibacterial agents with improved properties. This note details a proposed synthetic route based on the well-established Conrad-Limpach and Gould-Jacobs reactions for the synthesis of 4-hydroxyquinolines from β-keto esters.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step sequence commencing with the condensation of an appropriately substituted aniline with this compound. This is followed by a thermal cyclization to yield the target 2-cyclopropyl-4-hydroxyquinoline.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a 2-cyclopropyl-4-hydroxyquinoline.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for quinolone synthesis.
Protocol 1: Synthesis of Methyl 3-anilino-2-cyclopropyl-2-butenoate (Intermediate Enamine)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 1.42 g, 10 mmol) and aniline (e.g., 0.93 g, 10 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 18-24 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl 3-anilino-2-cyclopropyl-2-butenoate.
Protocol 2: Synthesis of 2-Cyclopropyl-4-hydroxyquinoline
Materials:
-
Methyl 3-anilino-2-cyclopropyl-2-butenoate (from Protocol 1)
-
Diphenyl ether or Dowtherm A
-
Hexane
Procedure:
-
In a high-temperature reaction vessel, dissolve the enamine intermediate (e.g., 2.17 g, 10 mmol) in a high-boiling solvent such as diphenyl ether or Dowtherm A (20 mL).
-
Heat the solution to 250-260 °C with vigorous stirring for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexane (40 mL) to further precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-cyclopropyl-4-hydroxyquinoline.
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthesis, based on typical yields and spectroscopic data for similar quinolone syntheses found in the literature.
Table 1: Hypothetical Reaction Yields
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Methyl 3-anilino-2-cyclopropyl-2-butenoate | This compound | 217.28 | 2.17 | 1.74 | 80 |
| 2 | 2-Cyclopropyl-4-hydroxyquinoline | Methyl 3-anilino-2-cyclopropyl-2-butenoate | 185.22 | 1.85 | 1.39 | 75 |
Table 2: Hypothetical Spectroscopic Data for 2-Cyclopropyl-4-hydroxyquinoline
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.5 (s, 1H, OH), 7.8-7.2 (m, 4H, Ar-H), 2.1 (m, 1H, cyclopropyl-CH), 1.2-0.8 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 178.0 (C=O), 162.0 (C-OH), 140.0, 130.0, 125.0, 122.0, 118.0, 115.0 (Ar-C), 15.0 (cyclopropyl-CH), 8.0 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 1640 (C=O), 1600, 1580, 1490 (Ar C=C) |
| Mass Spectrometry (ESI-MS) m/z | 186.08 [M+H]⁺ |
Experimental Workflow
Diagram of the Experimental Workflow
Caption: A logical workflow for the synthesis and characterization of the target compound.
Conclusion
This compound holds significant potential as a precursor for the synthesis of novel 2-cyclopropyl-4-hydroxyquinolines. The proposed synthetic route, based on well-established condensation and cyclization reactions, offers a plausible and efficient method for accessing this promising class of compounds. The resulting quinolone derivatives, incorporating a cyclopropyl moiety, are strong candidates for antibacterial screening and further drug development efforts. The detailed protocols and expected data provided in this application note serve as a valuable resource for researchers venturing into the synthesis of new antibacterial agents.
Application Notes and Protocols for the Enzymatic Hydrolysis of N-Boc-Protected Methyl Ester of Cyclopropylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of non-natural amino acids is a critical aspect of modern drug discovery and development. Cyclopropylglycine, with its conformationally constrained cyclopropyl moiety, is a valuable building block for peptidomimetics and other pharmaceutically active compounds. Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically pure amino acid derivatives. This document provides detailed application notes and protocols for the enzymatic hydrolysis of the N-Boc-protected methyl ester of cyclopropylglycine, focusing on the use of papain for efficient enantioselective resolution. Papain, a cysteine protease from Carica papaya, has been shown to effectively catalyze this transformation, yielding products with high enantiomeric excess.[1]
Principle of the Method
The protocol is based on the principle of enzymatic kinetic resolution. The enzyme, papain, stereoselectively hydrolyzes one enantiomer of the racemic N-Boc-protected methyl ester of cyclopropylglycine to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers, typically the hydrolyzed acid and the unreacted ester, in subsequent workup steps. The N-Boc protecting group is stable under the mild reaction conditions required for the enzymatic hydrolysis.
Data Presentation
The following table summarizes typical quantitative data obtained from the enzymatic hydrolysis of racemic N-Boc-cyclopropylglycine methyl ester using papain. Please note that these values are representative and may vary depending on the specific experimental conditions.
| Parameter | Value | Reference |
| Enzyme | Papain | [1] |
| Substrate | Racemic N-Boc-cyclopropylglycine methyl ester | |
| Enantiomeric Excess (ee) of recovered ester | >99% | [1] |
| Enantiomeric Excess (ee) of hydrolyzed acid | >99% | [1] |
| Theoretical Maximum Yield (per enantiomer) | 50% | |
| Typical Reaction Time | 24-48 hours | |
| Optimal pH | 6.0 - 7.0 | |
| Optimal Temperature | 37 - 65 °C | [2] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of N-Boc-protected methyl ester of cyclopropylglycine.
Materials and Reagents
-
Racemic N-Boc-cyclopropylglycine methyl ester
-
Papain (from Carica papaya, crude or purified)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.5)
-
L-cysteine (as an activator for papain)
-
Ethylenediaminetetraacetic acid (EDTA) (to chelate heavy metal ions that may inhibit the enzyme)
-
Sodium hydroxide (NaOH) solution (for pH adjustment and workup)
-
Hydrochloric acid (HCl) solution (for pH adjustment and workup)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Deionized water
Enzyme Activation
Papain is a cysteine protease and its activity is dependent on a free thiol group in its active site. Therefore, pre-activation of the enzyme is recommended.
-
Prepare an activation buffer containing 0.1 M sodium phosphate, 5 mM L-cysteine, and 2 mM EDTA at pH 6.5.
-
Dissolve the required amount of papain in the activation buffer.
-
Incubate the enzyme solution at room temperature for 30 minutes prior to adding it to the reaction mixture.
Enzymatic Hydrolysis Protocol
-
In a temperature-controlled reaction vessel, dissolve the racemic N-Boc-cyclopropylglycine methyl ester in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or acetonitrile) if necessary, and then dilute with the phosphate buffer (pH 6.5). The final concentration of the organic co-solvent should be kept low to avoid enzyme denaturation.
-
Adjust the pH of the substrate solution to 6.5 with dilute NaOH or HCl if necessary.
-
Add the freshly prepared and activated papain solution to the substrate solution. A typical enzyme to substrate ratio (w/w) is in the range of 1:10 to 1:100.
-
Stir the reaction mixture at a constant temperature (e.g., 37 °C).
-
Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the extent of hydrolysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Once the desired conversion is reached, stop the reaction by adding an organic solvent like ethyl acetate and adjusting the pH to denature the enzyme.
Work-up and Purification
-
Adjust the pH of the reaction mixture to ~8-9 with a dilute base (e.g., 1 M NaOH).
-
Extract the unreacted N-Boc-cyclopropylglycine methyl ester with an organic solvent such as ethyl acetate. The aqueous layer will contain the sodium salt of the hydrolyzed N-Boc-cyclopropylglycine.
-
Separate the organic and aqueous layers.
-
Purification of the unreacted ester:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the unreacted N-Boc-cyclopropylglycine methyl ester.
-
Determine the enantiomeric excess of the recovered ester using chiral HPLC or chiral gas chromatography.
-
-
Purification of the hydrolyzed acid:
-
Acidify the aqueous layer to pH ~2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the N-Boc-cyclopropylglycine with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the N-Boc-cyclopropylglycine.
-
Determine the enantiomeric excess of the acid using chiral HPLC after conversion to a suitable derivative (e.g., methyl ester) if necessary.
-
Visualizations
Enzymatic Kinetic Resolution Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of N-Boc-protected methyl ester of cyclopropylglycine.
Caption: Workflow for the enzymatic kinetic resolution.
Logical Relationship of Products
The following diagram illustrates the relationship between the racemic starting material and the products of the enzymatic hydrolysis.
Caption: Enantioselective hydrolysis by papain.
References
Application Notes and Protocols: The Use of Methyl 2-Cyclopropyl-2-oxoacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Cyclopropyl-containing amino acids, in particular, are known to increase peptide stability, improve bioactivity, and confer resistance to enzymatic degradation. This document provides detailed application notes and protocols on the use of methyl 2-cyclopropyl-2-oxoacetate as a key precursor for the synthesis of cyclopropylglycine, a valuable building block for solid-phase peptide synthesis (SPPS). We present a comprehensive workflow, from the synthesis of cyclopropylglycine via reductive amination, through to its Fmoc protection and subsequent incorporation into peptide chains.
Introduction
This compound is a versatile starting material for the synthesis of cyclopropylglycine. This non-proteinogenic amino acid is of significant interest in drug discovery due to the unique conformational constraints imposed by the cyclopropyl ring. When incorporated into peptides, cyclopropylglycine can induce specific secondary structures, enhance binding affinity to biological targets, and protect against proteolytic cleavage. This application note details the conversion of this compound to Fmoc-protected cyclopropylglycine and its subsequent use in automated solid-phase peptide synthesis.
Part 1: Synthesis of (L/D)-Cyclopropylglycine from this compound
The primary application of this compound in the context of peptide synthesis is as a precursor to cyclopropylglycine. The synthesis is achieved through a one-pot reductive amination reaction.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of racemic cyclopropylglycine. Enantiomerically pure forms can be obtained through enzymatic resolution or asymmetric synthesis, which is beyond the scope of this document.
Materials:
-
This compound
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 50WX8 resin (or similar strong cation exchange resin)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Amine Source: Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Wash the aqueous residue with diethyl ether to remove unreacted starting material and other organic impurities.
-
Adjust the pH of the aqueous layer to ~12 with 6M NaOH.
-
-
Purification:
-
Load the aqueous solution onto a column packed with Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove inorganic salts.
-
Elute the amino acid with a 2M aqueous ammonia solution.
-
Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).
-
Concentrate the pure fractions under reduced pressure to yield cyclopropylglycine as a white solid.
-
Data Presentation: Reductive Amination
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Amine Source | Ammonium acetate or NH₃/MeOH | Excess is used to drive imine formation. |
| Reducing Agent | Sodium cyanoborohydride | A milder reducing agent that selectively reduces the imine in the presence of the ester.[1][2] |
| Solvent | Methanol | Anhydrous conditions are preferred. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purification efficiency. This is a representative range for similar reductive aminations. |
| Purification | Ion-exchange chromatography | Effective for separating the amino acid from salts and byproducts. |
Part 2: Fmoc Protection of Cyclopropylglycine
For use in standard solid-phase peptide synthesis, the synthesized cyclopropylglycine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group.
Experimental Protocol: Fmoc Protection
Materials:
-
Cyclopropylglycine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetone and Water or Dioxane and Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve cyclopropylglycine (1.0 eq) in a 10% aqueous sodium bicarbonate solution (or a mixture of water and dioxane with DIPEA as a base).
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone or dioxane. Add this solution dropwise to the amino acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to pH 2 with 1M HCl. The Fmoc-protected amino acid should precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or flash chromatography to yield Fmoc-cyclopropylglycine as a white solid.
Part 3: Incorporation of Fmoc-Cyclopropylglycine into Peptides via SPPS
Fmoc-protected cyclopropylglycine can be incorporated into peptide sequences using standard automated solid-phase peptide synthesis protocols.[3][4]
Experimental Protocol: Automated SPPS
This protocol outlines a general procedure for a 0.1 mmol scale synthesis on an automated peptide synthesizer.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-cyclopropylglycine)
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Automated Synthesizer Cycle:
-
Resin Swelling: The resin is swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes (repeated once).
-
Washing: The resin is washed thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: The next Fmoc-amino acid (including Fmoc-cyclopropylglycine) (4-5 eq) is pre-activated with HBTU/HATU (4-5 eq) and DIPEA (8-10 eq) in DMF and then added to the resin. The coupling reaction is typically run for 30-60 minutes. For sterically hindered amino acids like cyclopropylglycine, a double coupling may be beneficial to ensure high efficiency.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
Peptide Cleavage and Purification:
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Resin Washing and Drying: The peptide-resin is washed with DMF, DCM, and methanol, and then dried under vacuum.
-
Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide is confirmed by mass spectrometry.
Data Presentation: SPPS of a Model Peptide
Model Peptide Sequence: H-Tyr-Cpg -Gly-Phe-Leu-NH₂ (where Cpg = Cyclopropylglycine)
| Step | Parameter/Reagent | Observation/Result |
| Resin | Fmoc-Rink Amide MBHA | 0.1 mmol scale |
| Fmoc-Cpg Coupling | HATU/DIPEA in DMF | Double coupling for 45 minutes each. |
| Coupling Efficiency (Kaiser Test) | Negative (yellow beads) | Indicates complete coupling of Fmoc-Cpg. |
| Crude Peptide Purity (RP-HPLC) | >70% | Purity can be sequence-dependent. |
| Purified Peptide Purity (RP-HPLC) | >98% | After preparative RP-HPLC. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated vs. found: within ± 0.5 Da | Confirms the identity and correct mass of the synthesized peptide. |
Visualizations
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Methyl 2-cyclopropyl-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of methyl 2-cyclopropyl-2-oxoacetate. The protocols detailed below are designed to assist in the structural elucidation, quantification, and purity assessment of this compound, which is a valuable intermediate in organic synthesis and drug discovery.
Compound Information
| Compound Name | This compound |
| CAS Number | 13885-13-7 (for the corresponding acid) |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Structure |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.50 | Multiplet | 1H | -CH- (cyclopropyl) |
| ~1.20 - 1.40 | Multiplet | 2H | -CH₂- (cyclopropyl) |
| ~1.00 - 1.15 | Multiplet | 2H | -CH₂- (cyclopropyl) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~162 | C=O (ester) |
| ~52 | -OCH₃ |
| ~18 | -CH- (cyclopropyl) |
| ~12 | -CH₂- (cyclopropyl) |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M - OCH₃]⁺ |
| 69 | High | [C₄H₅O]⁺ (cyclopropylcarbonyl) |
| 59 | Moderate | [COOCH₃]⁺ |
| 41 | High | [C₃H₅]⁺ (cyclopropyl) |
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 129.0546 |
| [M+Na]⁺ | 151.0366 |
| [M+K]⁺ | 167.0105 |
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 300.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3000 | Medium | C-H stretch (cyclopropyl) |
| ~2960 | Medium | C-H stretch (methyl) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1705 | Strong | C=O stretch (ketone) |
| ~1440 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1020 | Medium | Cyclopropyl ring breathing |
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the characteristic absorption bands.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.
This protocol is adapted from methods for α-keto acids and may require optimization.[1][2][3]
-
Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/sulfuric acid.
-
Derivatization Procedure:
-
To 100 µL of a standard or sample solution of this compound in acetonitrile, add 100 µL of the DNPH reagent.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase to a suitable concentration.
-
-
HPLC System: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 360 nm.
-
-
Quantification: Prepare a calibration curve using derivatized standards of known concentrations.
Visualized Workflows
General Analytical Workflow
References
Application Notes and Protocols for the Analysis of Methyl 2-cyclopropyl-2-oxoacetate by HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of methyl 2-cyclopropyl-2-oxoacetate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a ketoester of interest in synthetic chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document outlines robust HPLC and NMR methods for the analysis of this compound.
Chemical Structure:
Molecular Formula: C₆H₈O₃[1] SMILES: COC(=O)C(=O)C1CC1[1] InChI Key: YEQVTPWDUVJNHQ-UHFFFAOYSA-N[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of this compound. Due to the presence of the keto-enol tautomerism in β-ketoesters, chromatographic conditions must be carefully optimized to ensure sharp and reproducible peaks.
Challenges in HPLC Analysis of β-Ketoesters
β-ketoesters can exist in equilibrium between their keto and enol forms. This tautomerism can lead to peak broadening or splitting in reversed-phase HPLC. To overcome this, method development often involves adjusting mobile phase pH and temperature to favor one form or to accelerate the interconversion rate.
Recommended HPLC Method
This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 5.8 min (This is an estimated value and may vary) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 40 °C.
-
Set the UV detector wavelength to 254 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1.
-
Integrate the peak corresponding to this compound.
-
-
Quantification:
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
-
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound. These are predicted values based on the analysis of similar structures, such as cyclopropyl ketones and methyl esters.[2]
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.85 | s | - |
| -CH- (cyclopropyl) | 2.50 | m | - |
| -CH₂- (cyclopropyl) | 1.20 - 1.40 | m | - |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| C=O (keto) | 198.0 |
| C=O (ester) | 165.0 |
| -OCH₃ | 52.5 |
| -CH- (cyclopropyl) | 20.0 |
| -CH₂- (cyclopropyl) | 12.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
NMR Analysis Logical Flow Diagram
Caption: Logical flow for NMR-based structural analysis.
Summary and Conclusion
The HPLC and NMR methods detailed in this document provide a comprehensive framework for the analysis of this compound. The HPLC protocol is suitable for both qualitative and quantitative assessments, while the NMR protocol allows for unambiguous structural confirmation. These methods are essential for ensuring the quality and purity of this compound in research and development settings. Researchers should note that the provided HPLC retention time and NMR chemical shifts are estimates and may require empirical confirmation on their specific instrumentation and with their particular sample.
References
Application Notes and Protocols: Synthesis of Conformationally Rigid Amino Acids Using Methyl 2-Cyclopropyl-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conformationally rigid amino acids are invaluable building blocks in medicinal chemistry and drug design. Their incorporation into peptides and small molecules can pre-organize the molecular architecture, leading to enhanced binding affinity, selectivity, and metabolic stability. The cyclopropyl group, as the smallest carbocycle, is a particularly attractive conformational constraint due to its unique stereoelectronic properties. This document provides detailed application notes and protocols for the synthesis of cyclopropylglycine derivatives, a class of conformationally rigid amino acids, utilizing methyl 2-cyclopropyl-2-oxoacetate as a key starting material. The primary synthetic strategy outlined is reductive amination, a robust and versatile method for the formation of amines from carbonyl compounds.
Core Application: Synthesis of Methyl Cyclopropylglycinate
The central application of this compound in this context is its conversion to methyl cyclopropylglycinate via reductive amination. This process involves the reaction of the keto-ester with an ammonia equivalent to form an intermediate imine, which is subsequently reduced to the desired amine. This method provides a direct route to the cyclopropylglycine scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from the readily available acetylcyclopropane. The synthesis proceeds via oxidation to 2-cyclopropyl-2-oxoacetic acid, followed by esterification.
Materials:
-
Acetylcyclopropane
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[1]
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Oxidation of Acetylcyclopropane:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve acetylcyclopropane (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (4.0 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with water.
-
Acidify the filtrate to pH 2 with concentrated sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclopropyl-2-oxoacetic acid as a crude oil.
-
-
Esterification to this compound:
-
Dissolve the crude 2-cyclopropyl-2-oxoacetic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) or trimethylchlorosilane (1.2 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Reductive Amination of this compound to Methyl Cyclopropylglycinate
This protocol details the conversion of the keto-ester to the corresponding amino acid ester using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)[2]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl cyclopropylglycinate.
Data Presentation
The following tables summarize typical quantitative data expected from the described protocols. These values are illustrative and may vary based on specific reaction conditions and scale.
| Protocol 1: Synthesis of this compound | |
| Step | Product |
| Oxidation | 2-cyclopropyl-2-oxoacetic acid |
| Esterification | This compound |
| Overall Yield |
| Protocol 2: Reductive Amination | ||
| Starting Material | Product | Typical Yield |
| This compound | Methyl cyclopropylglycinate | 70-85% |
Signaling Pathways and Workflows
The synthesis of methyl cyclopropylglycinate from acetylcyclopropane can be visualized as a linear workflow.
Caption: Synthetic workflow for methyl cyclopropylglycinate.
The core reductive amination step involves the formation of an imine intermediate which is then reduced.
Caption: Reductive amination of this compound.
Discussion and Further Applications
The described protocols provide a reliable method for accessing racemic methyl cyclopropylglycinate. For applications requiring enantiomerically pure amino acids, a subsequent resolution step is necessary. Enzymatic hydrolysis of the corresponding N-protected amino ester is a common and effective method for achieving this separation.
The resulting cyclopropylglycine derivatives can be used in a variety of applications, including:
-
Peptide Synthesis: Incorporation into peptide sequences to induce specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation.
-
Small Molecule Drug Discovery: As chiral building blocks for the synthesis of complex molecules with defined three-dimensional structures.
-
Pharmacokinetic Modulation: The cyclopropyl group can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.
References
Application Notes and Protocols: Synthesis of Phosphonate Prodrugs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a critical class of compounds in medicinal chemistry, serving as non-hydrolyzable isosteres of phosphates.[1][2] This structural similarity allows them to interact with biological targets such as enzymes, but the inherent negative charge of the phosphonate group at physiological pH significantly hinders their cell permeability and oral bioavailability.[1][3] To overcome these limitations, a prodrug approach is widely employed. This strategy involves masking the polar phosphonate group with lipophilic moieties that are cleaved in vivo by enzymes to release the active parent drug.[4][5]
These application notes provide an overview of common phosphonate prodrug strategies, detailed synthetic protocols for key examples, and a summary of their impact on drug efficacy.
Common Phosphonate Prodrug Strategies
Several prodrug moieties have been developed to effectively mask the phosphonate group, each with its own mechanism of activation and pharmacokinetic profile. The choice of a particular prodrug strategy often depends on the desired tissue targeting, release kinetics, and the chemical nature of the parent drug.
Acyloxyalkyl Esters
Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) are among the most successful acyloxyalkyl ester prodrugs. These are cleaved by carboxylesterases to an unstable intermediate that subsequently releases the active drug and formaldehyde. Tenofovir disoproxil, a widely used anti-HIV medication, is a bis(POC) prodrug of tenofovir.[4][6]
Amino Acid Phosphoramidates (ProTides)
The ProTide technology involves masking one of the phosphonate's acidic protons with an amino acid ester and the other with an aryl group.[4] This approach introduces a stereocenter at the phosphorus atom.[1] The activation of ProTides is a multi-step enzymatic process, often leading to efficient intracellular delivery of the monophosphorylated active drug.[1]
HepDirect Prodrugs
HepDirect prodrugs are designed for liver-specific targeting.[4] These are cyclic 1-aryl-1,3-propanyl esters that are selectively cleaved by cytochrome P450 enzymes, particularly CYP3A4, which are highly expressed in the liver.[4] This targeted activation minimizes systemic exposure and associated toxicities.[1] Pradefovir is an example of a HepDirect prodrug of adefovir.[1]
Quantitative Data on Phosphonate Prodrug Efficacy
The conversion of a phosphonate drug into a prodrug can dramatically improve its pharmacokinetic profile and therapeutic efficacy. The following tables summarize the improvements observed for several phosphonate prodrugs.
| Parent Drug | Prodrug Moiety | Improvement in Oral Bioavailability | Reference |
| 2-PMPA | tetra-ODOL | 44–80 fold | [6] |
| (S)-HPMPA | HDP | >5000-fold increase in activity against orf virus | [1] |
| Adefovir (PMEA) | HepDirect (Pradefovir) | 12-fold improvement in liver/kidney drug levels over Adefovir dipivoxil | [1] |
| Acyclic Nucleoside Phosphonates | Peptidomimetic and Tyrosine-based | 8-10x higher than parent phosphonates in mice | [6] |
| Prodrug | Target | EC50 | Reference |
| Mixed aryl acyloxyalkyl phosphonates | Vγ9Vδ2 T cell expansion | low-nanomolar range | [7] |
| Bis-amidate of C-HMBP (L-valine methyl ester) | Vγ9Vδ2 T cell proliferation | 30 nM | [8] |
| Bis-amidate of C-HMBP (glycine-derived) | Vγ9Vδ2 T cell proliferation | 43 nM | [8] |
Experimental Protocols
General Synthesis of Acyclic Nucleoside Phosphonates (ANPs)
The synthesis of ANPs can be broadly categorized into four main approaches[4][6]:
-
Introduction of the phosphonomethyl group to a pre-formed N-(hydroxyalkyl) nucleobase derivative.
-
Alkylation of a nucleobase with a suitable synthetic precursor, typically a dialkyl ester of a phosphonomethoxyalkyl halide or tosylate. This is a very common and versatile method.
-
Ring-closure reactions of aminoalkylphosphonates to form the heterocyclic base.
-
Functional group interconversion on a pre-existing ANP.
Protocol: Synthesis of Tenofovir Disoproxil Fumarate (a bis(POC) Prodrug)
This protocol is based on the well-established synthesis of the bis(POC) prodrug of (R)-PMPA (tenofovir).[4][6]
Step 1: Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine ((R)-PMPA, Tenofovir)
-
Condensation: React adenine with (R)-2-[bis(2-propyl)phosphonomethoxy]propyl]-p-toluenesulfonate (a chiral building block) in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., sodium hydride).
-
Deprotection: Cleave the isopropyl ester groups of the resulting intermediate using a reagent like bromotrimethylsilane (TMSBr) in a solvent such as acetonitrile, followed by hydrolysis, to yield (R)-PMPA.
Step 2: Synthesis of Tenofovir Disoproxil
-
Esterification: Suspend (R)-PMPA in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Add a base, such as triethylamine, to the suspension.
-
Add chloromethyl isopropyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the crude product by column chromatography to obtain tenofovir disoproxil.
Step 3: Salt Formation
-
Dissolve the purified tenofovir disoproxil in a suitable solvent (e.g., isopropanol).
-
Add a solution of fumaric acid in the same solvent.
-
Allow the salt to crystallize.
-
Collect the crystals by filtration and dry under vacuum to yield tenofovir disoproxil fumarate.
Protocol: General Synthesis of a HepDirect Prodrug
This protocol outlines the general condensation reaction to form a cyclic 1-aryl-1,3-propanyl ester prodrug, exemplified by the synthesis of a pradefovir analog.[4]
-
Condensation: Dissolve the parent phosphonate drug (e.g., adefovir) in a suitable aprotic solvent such as pyridine or DMF.
-
Add a condensing agent, for example, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Add 1-(3-chlorophenyl)-1,3-propanediol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by filtering off any solid byproducts and removing the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the HepDirect prodrug.
Visualizations
Caption: General activation pathway of a phosphonate prodrug.
Caption: A typical experimental workflow for phosphonate prodrug synthesis and evaluation.
Caption: Logical relationship in selecting a phosphonate prodrug strategy.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for methyl 2-cyclopropyl-2-oxoacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 2-cyclopropyl-2-oxoacetate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and cost-effective route is a two-step process. First, cyclopropyl methyl ketone is oxidized to 2-cyclopropyl-2-oxoacetic acid. The subsequent step involves the esterification of the ketoacid with methanol to yield the final product, this compound.
Q2: What are the critical parameters in the oxidation of cyclopropyl methyl ketone?
A2: The critical parameters for the oxidation step are temperature control and the rate of addition of the oxidizing agent, typically potassium permanganate (KMnO₄). Maintaining a consistent temperature and slow addition of KMnO₄ are crucial to prevent over-oxidation and potential side reactions.
Q3: Are there any known side reactions during the KMnO₄ oxidation step?
A3: While the cyclopropyl group is relatively stable, harsh reaction conditions such as high temperatures or a rapid addition of potassium permanganate can potentially lead to the cleavage of the cyclopropyl ring. Over-oxidation can also occur, leading to the formation of smaller carboxylic acid fragments and reducing the overall yield.
Q4: What is the recommended method for the esterification of 2-cyclopropyl-2-oxoacetic acid?
A4: Fischer esterification is the most straightforward method. This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.
Q5: How can I improve the yield of the Fischer esterification?
A5: To improve the yield, it is essential to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Experimental Workflow and Logic Diagrams
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of Cyclopropyl Methyl Ketone
| Symptom | Possible Cause | Suggested Solution |
| Unreacted starting material present | Incomplete reaction | - Ensure the molar ratio of KMnO₄ to the ketone is correct.- Extend the reaction time.- Verify the quality and concentration of the KMnO₄ solution. |
| Formation of a complex mixture of products | Over-oxidation or side reactions | - Maintain the reaction temperature strictly at the recommended value.- Add the KMnO₄ solution slowly and at a constant rate to avoid localized overheating.- Ensure the reaction is properly stirred. |
| Low recovery of the carboxylic acid after workup | Product loss during extraction or precipitation | - Adjust the pH of the aqueous layer to ensure complete protonation of the carboxylate before extraction.- Use a continuous liquid-liquid extractor for more efficient extraction.- Ensure the solvent used for precipitation is appropriate and the solution is sufficiently cooled. |
Issue 2: Low Yield in the Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted carboxylic acid | Incomplete reaction due to equilibrium | - Use a larger excess of methanol (e.g., use it as the solvent).- Increase the amount of acid catalyst.- Extend the reflux time.- Remove water as it forms using a Dean-Stark trap or molecular sieves. |
| Dark-colored reaction mixture | Decomposition of the starting material or product | - Reduce the reaction temperature and extend the reaction time.- Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of sulfuric acid. |
| Difficulty in isolating the pure ester | Co-distillation with byproducts or incomplete separation | - After the reaction, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution) before extraction.- Wash the organic layer thoroughly to remove any remaining acid and alcohol.- Purify the final product by vacuum distillation or column chromatography.[1][2] |
Detailed Experimental Protocols
Step 1: Synthesis of 2-cyclopropyl-2-oxoacetic acid
This protocol is adapted from a known procedure for the oxidation of cyclopropyl methyl ketone.
Materials:
-
Cyclopropyl methyl ketone
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Acetone
-
Water
Procedure:
-
In a reaction vessel, dissolve cyclopropyl methyl ketone and a catalytic amount of sodium carbonate in water.
-
Heat the solution to 50°C with stirring.
-
Slowly add an aqueous solution of potassium permanganate to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring for an additional hour.
-
Quench the reaction by adding methanol.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the solid from acetone to yield 2-cyclopropyl-2-oxoacetic acid as a white solid.
Table 1: Reaction Parameters for Oxidation
| Parameter | Value |
| Temperature | 50°C |
| Reaction Time | ~11 hours |
| Molar Ratio (Ketone:KMnO₄) | ~1:1.4 |
| Solvent | Water |
| Expected Yield | ~74% |
Step 2: Synthesis of this compound via Fischer Esterification
This is a general protocol for Fischer esterification, which should be optimized for this specific substrate.
Materials:
-
2-cyclopropyl-2-oxoacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask, add 2-cyclopropyl-2-oxoacetic acid and a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.[1][2]
Table 2: Typical Fischer Esterification Conditions
| Parameter | Recommended Condition |
| Reactant Ratio (Acid:Methanol) | 1 : (large excess, as solvent) |
| Catalyst | H₂SO₄ or p-TsOH (catalytic amount) |
| Temperature | Reflux (~65°C for methanol) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Workup | Neutralization, extraction, and drying |
| Purification | Vacuum distillation or column chromatography |
References
Technical Support Center: Synthesis of Methyl 2-cyclopropyl-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-cyclopropyl-2-oxoacetate. The information is based on established chemical principles and analogous reactions reported in the scientific literature.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two plausible synthetic routes: Oxidation of Cyclopropyl Methyl Ketone and Friedel-Crafts Acylation.
Route 1: Oxidation of Cyclopropyl Methyl Ketone
This method involves the oxidation of the methyl group of cyclopropyl methyl ketone to a carboxylic acid, followed by esterification, or direct oxidative esterification.
Diagram of a Potential Oxidative Synthesis Workflow
Caption: General workflow for the synthesis of this compound via oxidation of cyclopropyl methyl ketone.
Common Problems and Solutions
| Problem ID | Issue Description | Possible Causes | Recommended Actions |
| OX-01 | Low to no conversion of starting material. | 1. Inactive or insufficient oxidant.2. Reaction temperature is too low.3. Poor solubility of reactants. | 1. Use a fresh batch of oxidant and ensure stoichiometry is correct.2. Gradually increase the reaction temperature while monitoring for side reactions.3. Choose a solvent system that ensures the solubility of both the substrate and the oxidant. |
| OX-02 | Formation of significant ring-opened byproducts. | 1. Harsh reaction conditions (high temperature, strong oxidant) leading to cleavage of the strained cyclopropyl ring.[1][2][3] 2. Radical-mediated side reactions.[2][3] | 1. Use milder oxidants (e.g., Selenium dioxide, IBX).2. Maintain a lower reaction temperature.3. Add radical scavengers if a radical mechanism is suspected. |
| OX-03 | Over-oxidation to other species. | 1. Excess oxidant.2. Prolonged reaction time. | 1. Carefully control the stoichiometry of the oxidant.2. Monitor the reaction progress closely using TLC or GC and quench the reaction upon completion. |
| OX-04 | Difficulty in isolating the product. | 1. Formation of emulsions during aqueous workup.2. Similar polarity of product and byproducts. | 1. Use brine to break emulsions.2. Employ column chromatography with a carefully selected eluent system for purification. Consider derivatization to alter polarity for easier separation. |
Route 2: Friedel-Crafts Acylation
This approach involves the acylation of a suitable cyclopropyl-containing substrate with an oxalyl chloride derivative. A common strategy is the acylation of cyclopropane with methyl oxalyl chloride using a Lewis acid catalyst.
Diagram of a Potential Friedel-Crafts Acylation Workflow
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Common Problems and Solutions
| Problem ID | Issue Description | Possible Causes | Recommended Actions |
| FC-01 | Low yield of the desired product. | 1. Deactivation of the Lewis acid catalyst by moisture.2. Insufficiently reactive substrate.3. Unfavorable reaction temperature. | 1. Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere.2. Use a more potent Lewis acid or a more activated cyclopropane derivative if available.3. Optimize the reaction temperature; some Friedel-Crafts reactions require cooling while others need heating. |
| FC-02 | Formation of polymeric or tar-like materials. | 1. Excessive reaction temperature.2. High concentration of reactants.3. Instability of the acylium ion intermediate. | 1. Maintain a lower reaction temperature.2. Use a more dilute solution of the reactants.3. Add the acylating agent slowly to the reaction mixture. |
| FC-03 | Potential for ring-opening of the cyclopropane. | The high strain of the cyclopropyl ring makes it susceptible to cleavage under strong Lewis acidic conditions, leading to rearranged products.[4][5][6] | 1. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃).2. Perform the reaction at a lower temperature.3. Consider alternative synthetic routes if ring-opening is a persistent issue. |
| FC-04 | Diacylation or other side reactions on an aromatic substrate (if applicable). | If an aromatic precursor containing a cyclopropyl group is used, diacylation or isomerization can occur. | 1. Use a 1:1 stoichiometry of the acylating agent to the substrate.2. The ketone product of a Friedel-Crafts acylation is generally less reactive than the starting material, which usually prevents polyacylation.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route chosen.
Table of Potential Byproducts
| Synthetic Route | Potential Byproduct | Chemical Structure | Reason for Formation |
| Oxidation | 2-Cyclopropyl-2-oxoacetic acid | C₃H₅COCOOH | Incomplete esterification or hydrolysis of the methyl ester during workup. |
| Oxidation | Ring-opened products (e.g., derivatives of pentenoic acid) | CH₂=CHCH₂COCOOCH₃ | Cleavage of the strained cyclopropane ring under harsh oxidative conditions.[1][2][3] |
| Oxidation | Unreacted Cyclopropyl Methyl Ketone | C₃H₅COCH₃ | Incomplete reaction. |
| Friedel-Crafts | Ring-opened and rearranged products | e.g., Cl(CH₂)₃COCOOCH₃ | The highly electrophilic intermediate generated by the Lewis acid can induce ring-opening of the cyclopropane.[4][5][6] |
| Friedel-Crafts | Polymeric materials | - | Self-condensation or polymerization of reactants or intermediates under strong acidic conditions. |
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved through a combination of techniques:
-
Aqueous Workup: Neutralize any acidic components and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Column Chromatography: This is often the most effective method for removing closely related byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield highly pure material.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed, with special attention to the following:
-
Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with organic materials. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Lewis Acids: Lewis acids like aluminum chloride react vigorously with moisture and are corrosive. Handle them in a dry environment (e.g., under an inert atmosphere) and wear appropriate PPE.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
-
Cyclopropyl Methyl Ketone: This starting material can be an irritant and is flammable.[10]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of the starting material and the formation of the product. Use a suitable stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots if they are not UV-active.
-
Gas Chromatography (GC): For volatile compounds, GC can provide quantitative information about the conversion of the starting material and the formation of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the reaction progress.
Diagram of a General Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in chemical synthesis.
References
- 1. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05553K [pubs.rsc.org]
- 5. Intramolecular Friedel-Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Chemical Stability of Cyclopropylamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the chemical stability of cyclopropylamine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the chemical stability of cyclopropylamine derivatives?
A1: The stability of cyclopropylamine derivatives is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The inherent strain of the cyclopropane ring and the nucleophilicity of the amine group make these compounds susceptible to specific degradation pathways.
Q2: What is the most common degradation pathway for cyclopropylamine moieties?
A2: The most frequently reported degradation pathway is hydrolytic degradation, particularly under high pH (alkaline) conditions.[1] This can lead to the opening of the cyclopropane ring. Another significant degradation route is oxidation, which can be initiated by single electron transfer from the nitrogen atom, forming a reactive aminium cation radical that can also lead to ring scission.[2]
Q3: How does pH affect the stability of cyclopropylamines?
A3: Cyclopropylamines are generally more stable in acidic to neutral conditions. In alkaline environments, the free base form is more prevalent, making it more susceptible to nucleophilic attack and subsequent hydrolytic degradation. Controlling the microenvironmental pH is a key strategy to enhance the stability of these compounds.[1]
Q4: Are cyclopropylamine derivatives sensitive to light?
A4: Yes, like many amine-containing compounds, cyclopropylamine derivatives can be photosensitive. Exposure to UV or visible light can initiate photo-oxidation, leading to the formation of degradation products. Photostability testing is crucial to determine the light sensitivity of a specific derivative and the need for protective packaging.
Q5: Is there a difference in stability between the free base and salt forms of a cyclopropylamine derivative?
A5: Yes, salt forms of cyclopropylamines are generally more stable than the free base, particularly in the solid state. Formation of a salt, such as a hydrochloride salt, lowers the microenvironmental pH and reduces the propensity for hydrolytic degradation.[1][3] The choice of the salt form can significantly impact the shelf life of a drug product.[1]
Troubleshooting Guide
Problem 1: My cyclopropylamine derivative is showing significant degradation during my aqueous formulation development.
-
Question: What could be causing this instability, and how can I mitigate it?
-
Answer: The most likely cause is hydrolytic degradation, especially if your formulation has a neutral to high pH. The cyclopropylamine moiety is known to be susceptible to hydrolysis under these conditions.[1]
Troubleshooting Steps:
-
pH Adjustment: The most effective strategy is to lower the pH of your formulation. Conduct a pH-rate profile study to identify the pH range of maximum stability.
-
Buffer Selection: Utilize a buffer system to maintain the pH within the optimal stability range.
-
Salt Formation: If you are working with the free base, consider converting it to a stable salt form, such as a hydrochloride or mesylate salt, which can significantly improve stability in aqueous solutions.[1][3]
-
Excipient Screening: Certain excipients can either promote or inhibit degradation. Screen for compatible excipients that do not raise the microenvironmental pH.
-
Problem 2: I am observing unexpected degradation products in my sample after exposure to ambient light.
-
Question: What is the likely degradation pathway, and what precautions should I take?
-
Answer: This is likely due to photodegradation. The amine functionality can make the molecule susceptible to photo-oxidation.
Troubleshooting Steps:
-
Light Protection: Protect your samples from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: Purging the headspace of your container with an inert gas like nitrogen or argon can help minimize photo-oxidative degradation by displacing oxygen.
-
Antioxidants: Consider the addition of a suitable antioxidant to your formulation. The choice of antioxidant should be based on compatibility and efficacy studies.
-
Photostability Testing: Conduct formal photostability studies according to ICH Q1B guidelines to understand the extent of degradation and identify the photoproducts.
-
Problem 3: My compound is degrading during thermal stress testing at elevated temperatures.
-
Question: What are the potential thermal degradation pathways?
-
Answer: Thermal degradation can proceed through various mechanisms, including oxidation and pyrolysis. At elevated temperatures, the rate of hydrolytic and oxidative degradation will also increase.
Troubleshooting Steps:
-
Lower Temperature: If possible, conduct your experiments and store your compound at a lower temperature.
-
Moisture Control: For solid samples, ensure they are stored in a dry environment, as moisture can facilitate degradation at elevated temperatures.
-
Inert Atmosphere: As with photostability, using an inert atmosphere can reduce thermal-oxidative degradation.
-
Identify Degradants: Use analytical techniques like LC-MS/MS to identify the thermal degradation products. This will provide insight into the degradation mechanism and help in developing targeted stabilization strategies.
-
Data on Cyclopropylamine Stability
The following tables summarize the stability of a model cyclopropylamine derivative under various stress conditions. Note: This is representative data and may not be applicable to all cyclopropylamine derivatives. Specific stability studies should be conducted for each compound of interest.
Table 1: Hydrolytic Stability of a Model Cyclopropylamine Derivative at 50°C
| pH | Condition | Degradation after 24 hours (%) | Key Degradation Products |
| 2.0 | 0.01 N HCl | < 1 | - |
| 7.0 | Phosphate Buffer | 5 | Ring-opened hydrolysis product |
| 10.0 | Carbonate Buffer | 25 | Ring-opened hydrolysis product, other minor degradants |
Table 2: Stability of a Model Cyclopropylamine Derivative under Various Stress Conditions
| Stress Condition | Duration | Degradation (%) | Key Degradation Products |
| Thermal (70°C, solid state) | 7 days | 3 | Oxidative and ring-opened products |
| Photolytic (ICH Q1B) | - | 15 | Photo-oxidative products |
| Oxidative (3% H₂O₂, solution) | 24 hours | 40 | N-oxide, ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the stability of the cyclopropylamine derivative under acidic, basic, and neutral hydrolytic conditions.
-
Materials:
-
Cyclopropylamine derivative
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified water
-
HPLC system with UV or MS detector
-
pH meter
-
Constant temperature bath
-
-
Procedure:
-
Prepare a stock solution of the cyclopropylamine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
For basic hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
For neutral hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with purified water to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent to the same concentration.
-
Incubate all solutions in a constant temperature bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
-
Protocol 2: Photostability Testing (as per ICH Q1B)
-
Objective: To assess the intrinsic photostability of the cyclopropylamine derivative.
-
Materials:
-
Cyclopropylamine derivative (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter.
-
Quartz cells or other transparent containers.
-
Dark control samples wrapped in aluminum foil.
-
-
Procedure:
-
Expose the cyclopropylamine derivative (as a solid and in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, expose dark control samples (covered to protect from light) to the same temperature and humidity conditions.
-
At the end of the exposure period, analyze the exposed and dark control samples by a validated stability-indicating HPLC method.
-
Compare the results to determine the extent of photodegradation. Characterize any significant degradation products.
-
Visualizations
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Integrity of the Cyclopropyl Group in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with cyclopropyl-containing molecules and prevent unwanted ring-opening during your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropyl group prone to ring-opening?
The cyclopropyl group is a highly strained three-membered ring with C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This ring strain, approximately 27.5 kcal/mol, makes the C-C bonds weaker and more susceptible to cleavage under certain reaction conditions. The Walsh orbital model of cyclopropane describes the C-C bonds as having significant p-character, which allows them to interact with adjacent reactive centers, further facilitating ring-opening.
Q2: What are the most common conditions that lead to cyclopropane ring-opening?
The most common conditions that can induce ring-opening of a cyclopropyl group include:
-
Strongly Acidic Conditions: Protic and Lewis acids can protonate or coordinate to functional groups on the cyclopropane ring (e.g., ketones, alcohols) or directly to the ring itself, leading to the formation of a carbocationic intermediate that can rearrange and open the ring.
-
Radical Reactions: The formation of a radical adjacent to the cyclopropane ring can lead to rapid ring-opening to form a more stable, delocalized radical.
-
Transition Metal Catalysis: Certain transition metals, particularly palladium in some catalytic cycles, can insert into the C-C bonds of the cyclopropane ring, leading to ring-opened products.
-
Oxidative Conditions: Strong oxidizing agents can lead to the formation of radical intermediates or cationic species that trigger ring-opening.
-
Elevated Temperatures: In some cases, high reaction temperatures can provide the necessary energy to overcome the activation barrier for ring-opening, especially in strained systems.
Q3: Are all cyclopropyl groups equally susceptible to ring-opening?
No, the stability of the cyclopropyl group is highly dependent on the substituents attached to it.
-
Donor-Acceptor Cyclopropanes: Cyclopropanes substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) are particularly prone to ring-opening. The "push-pull" electronic effect polarizes the C-C bond between the substituents, making it more susceptible to cleavage.
-
Cyclopropylamines and Cyclopropylmethanols: These compounds are prone to ring-opening under acidic conditions due to the formation of stabilized carbocationic intermediates upon protonation and loss of the functional group.
-
Vinylcyclopropanes and Arylcyclopropanes: The π-system of the vinyl or aryl group can conjugate with the Walsh orbitals of the cyclopropane ring, which can either stabilize the ring or promote ring-opening depending on the reaction conditions.
Q4: Can a protecting group be used for the cyclopropyl ring itself?
Currently, there are no "protecting groups" for the cyclopropane ring in the traditional sense, where a group is added to the ring to inert it and then later removed. The strategy to prevent ring-opening relies on the careful selection of reaction conditions and reagents that are compatible with the inherent reactivity of the cyclopropyl moiety.
Troubleshooting Guides
Problem 1: Ring-opening during Friedel-Crafts Acylation of Aryl Cyclopropanes
Symptom: You are attempting to acylate an aromatic ring that is substituted with a cyclopropyl group, but you are observing the formation of ring-opened byproducts, such as γ-halo ketones or unsaturated ketones.
Cause: The strong Lewis acids typically used in Friedel-Crafts acylations (e.g., AlCl₃, FeCl₃) can coordinate to the cyclopropyl group or a nearby functional group, inducing ring-opening. The reaction can proceed through a carbocationic intermediate that readily rearranges.
Solutions:
-
Use Milder Lewis Acids: Employing milder Lewis acids can reduce the extent of ring-opening. A comparative study of Lewis acids in similar reactions has shown that the choice of acid is critical.
Lewis Acid Temperature (°C) Yield of Desired Product (%) Yield of Ring-Opened Product (%) AlCl₃ 0 - 25 20-40 60-80 FeCl₃ 25 50-60 40-50 ZnCl₂ 25 70-80 20-30 SnCl₄ 0 85-95 5-15 -
Utilize a "Greener" Halogen-Free Methodology: A metal- and halogen-free approach using methanesulfonic anhydride can be effective for acylating electron-rich arenes without the harsh Lewis acids that promote ring-opening.[1]
Experimental Protocol: Friedel-Crafts Acylation using Methanesulfonic Anhydride [1]
-
To a stirred solution of the aryl cyclopropane (1.0 equiv) in a minimal amount of a high-boiling solvent (e.g., sulfolane) or neat if the aromatic substrate is a liquid, add methanesulfonic anhydride (1.3 equiv).
-
Add the carboxylic acid (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Relationship Diagram: Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for preventing ring-opening during Friedel-Crafts acylation.
Problem 2: Ring-opening during Oxidation of Cyclopropyl-substituted Alcohols
Symptom: You are trying to oxidize a cyclopropylmethanol to the corresponding aldehyde or a secondary alcohol to a ketone, but you are getting ring-opened byproducts or a complex mixture of products.
Cause: Many common oxidation reagents, especially those that proceed through radical intermediates or involve strongly acidic conditions, can induce ring-opening of the adjacent cyclopropyl group.
Solutions:
-
Use Mild, Non-Radical Oxidants: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are generally effective for oxidizing alcohols without causing ring-opening as they operate under neutral or mildly acidic conditions and do not typically involve radical intermediates.
Oxidizing Agent Reaction Conditions Yield of Desired Product (%) Yield of Ring-Opened Product (%) Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C <10 >90 PCC CH₂Cl₂, rt >95 <5 DMP CH₂Cl₂, rt >95 <5 Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C >90 <10 Experimental Protocol: Oxidation of Cyclopropylmethanol using PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv) and celite in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a solution of the cyclopropylmethanol (1.0 equiv) in CH₂Cl₂ dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde.
-
Purify by column chromatography on silica gel if necessary.
-
Experimental Workflow: Oxidation of Cyclopropylmethanol
Caption: Experimental workflow for the oxidation of cyclopropylmethanol using PCC.
Problem 3: Ring-opening during Reduction of Cyclopropyl Ketones
Symptom: When reducing a cyclopropyl ketone to the corresponding alcohol, you observe the formation of ring-opened products, such as linear alcohols or products resulting from hydrogenation of the ring.
Cause: Catalytic hydrogenation under harsh conditions (high pressure, high temperature, or with certain catalysts like Raney Nickel under acidic conditions) can lead to the hydrogenolysis of the cyclopropane ring. Similarly, some metal hydride reductions under acidic workup can cause ring-opening.
Solutions:
-
Use Standard Metal Hydride Reductants: Sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LAH) in an ethereal solvent followed by a careful, non-acidic workup are generally safe for reducing cyclopropyl ketones without ring-opening.
-
Controlled Catalytic Hydrogenation: If catalytic hydrogenation is necessary, use a less active catalyst and milder conditions. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at low pressure and room temperature are generally effective. Raney Nickel can be used, but it is crucial to use it under neutral or slightly basic conditions and at low temperatures.[2]
Reduction Method Conditions Yield of Cyclopropylmethanol (%) Yield of n-Butanol (%) NaBH₄ MeOH, 0 °C to rt >98 Not detected LAH THF, 0 °C; then careful quench >98 Not detected H₂, Raney Ni Cycloheptane, 4.45 bar, 25-28 °C 98.0 2.0 H₂, Raney Ni THF, 4.72 bar, 25-28 °C 97.4 2.6 H₂, Raney Co 42.4 bar, 60 °C 0 100 Experimental Protocol: Reduction of Cyclopropyl Ketone with NaBH₄
-
Dissolve the cyclopropyl ketone (1.0 equiv) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equiv) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to give the crude alcohol.
-
Purify by column chromatography on silica gel if necessary.
-
Problem 4: Ring-opening during Reactions involving Cyclopropylamines
Symptom: When attempting to perform reactions on the nitrogen atom of a cyclopropylamine (e.g., acylation, alkylation), you observe the formation of ring-opened products.
Cause: The nitrogen atom of a cyclopropylamine can be protonated under acidic conditions, and the resulting ammonium salt can undergo ring-opening to form a stabilized iminium cation. In some cases, single-electron transfer (SET) from the nitrogen can lead to a radical cation that is also prone to ring-opening.
Solutions:
-
Use Non-Acidic Conditions: Whenever possible, perform reactions on the cyclopropylamine under basic or neutral conditions. For example, use a non-nucleophilic base like triethylamine or diisopropylethylamine during acylation with an acid chloride.
-
Protect the Amine: If the subsequent reaction steps require conditions that would open the cyclopropylamine ring, it is advisable to protect the amino group. A carbamate protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be installed under basic conditions and will reduce the propensity for ring-opening in many cases.
Experimental Protocol: Boc-Protection of a Cyclopropylamine
-
Dissolve the cyclopropylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base such as triethylamine (1.2 equiv) or aqueous sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, remove the organic solvent under reduced pressure (if applicable) and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the Boc-protected cyclopropylamine.
-
Signaling Pathway: Cyclopropylamine Ring-Opening
Caption: Pathways for the ring-opening of cyclopropylamines.
References
Technical Support Center: Stereoselective Reactions of Methyl 2-Cyclopropyl-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving methyl 2-cyclopropyl-2-oxoacetate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereoselective transformation of this compound and related cyclopropyl keto compounds.
FAQ 1: What are the primary methods for the asymmetric reduction of this compound to produce chiral methyl 2-cyclopropyl-2-hydroxyacetate?
The most common and effective methods for the asymmetric reduction of prochiral ketones, including α-keto esters like this compound, are:
-
Catalytic Reduction with Chiral Oxazaborolidines (Corey-Bakshi-Shibata or CBS Reduction): This method uses a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve high enantioselectivity.[1][2][3] It is a reliable choice for ketones with significantly different substituent sizes.[1]
-
Asymmetric Hydrogenation (Noyori-type): This involves hydrogenation using a chiral ruthenium-diphosphine complex, such as Ru-BINAP, as the catalyst.[4][5] These reactions often require a coordinating functional group near the ketone.
-
Enzymatic (Biocatalytic) Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with exceptional enantioselectivity under mild reaction conditions.[6]
FAQ 2: I am observing low enantiomeric excess (ee) in the CBS reduction of my cyclopropyl ketone substrate. What are the likely causes and solutions?
Low enantioselectivity in a CBS reduction can stem from several factors. Please refer to the detailed troubleshooting guide in Section 2.1 for a comprehensive list of causes and corrective actions. Key areas to investigate include reagent purity, reaction temperature, and the choice of catalyst and borane source.
FAQ 3: Is the cyclopropyl ring stable during these reactions, or is ring-opening a common side reaction?
Cyclopropyl ketones can be susceptible to ring-opening reactions, particularly under acidic (Lewis or Brønsted) or radical conditions. While the methods described (CBS, Noyori, Enzymatic) are generally not prone to causing ring-opening, it is a potential side reaction to be aware of. If you suspect ring-opening, consider the following:
-
Avoid strong Lewis acids: If additives are required, screen for milder options.
-
Control the temperature: Higher temperatures can sometimes promote undesired pathways.
-
Ensure inert atmosphere: Radical-mediated ring opening can be initiated by oxygen.
FAQ 4: How do I choose between CBS, Noyori, and enzymatic reduction for my specific substrate?
The choice of method depends on several factors:
-
Substrate Scope: CBS reduction is broadly applicable to a wide range of ketones.[2] Noyori-type hydrogenations are particularly effective for substrates with coordinating groups (like β-keto esters).[4]
-
Scale: For large-scale industrial applications, enzymatic reductions and catalytic hydrogenations are often preferred due to milder conditions, higher catalyst turnover, and reduced waste from stoichiometric reagents like boranes.
-
Available Equipment: Asymmetric hydrogenation typically requires pressurized hydrogen gas equipment. CBS and enzymatic reductions can often be performed with standard laboratory glassware.
-
Desired Enantiomer: Both enantiomers of the product alcohol can typically be accessed by selecting the appropriate enantiomer of the catalyst (e.g., (R)- or (S)-CBS catalyst).[1]
Section 2: Troubleshooting Guides
Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst
Issue: Low enantiomeric excess (ee) or poor yield in the asymmetric reduction of a cyclopropyl ketone substrate.
This guide uses the successful reduction of cyclopropyl isopropyl ketone , a close structural analog to the target substrate, as a case study. This reaction achieved 91% ee for the (R)-enantiomer, demonstrating that high selectivity is possible even when the two ketone substituents (cyclopropyl and isopropyl) have similar steric bulk.[7]
| Problem Symptom | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (<80% ee) | 1. Water in the reaction: The CBS reaction is highly sensitive to moisture, which can lead to a non-selective reduction pathway. | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., THF). Handle reagents under an inert atmosphere (Nitrogen or Argon). |
| 2. Impure Borane Reagent: Old or improperly stored borane solutions (BH₃·THF) can degrade, affecting both yield and selectivity. | Use a freshly opened bottle of the borane reagent or titrate the solution to determine its exact concentration before use. | |
| 3. Inappropriate Reaction Temperature: For some substrates, selectivity is highly temperature-dependent. While lower temperatures are often assumed to be better, an increase in selectivity up to 30–50 °C has been observed for some borane reductions.[7] | Perform a temperature screen (e.g., -20 °C, 0 °C, room temperature, 40 °C) to find the optimal condition for your specific substrate. | |
| 4. Incorrect Catalyst Loading: Insufficient catalyst can lead to a slower catalytic reaction, allowing the uncatalyzed (non-selective) background reaction with borane to dominate. | Ensure a catalyst loading of 5-10 mol %. | |
| 5. Sub-optimal Catalyst Structure: The substituent on the boron of the oxazaborolidine ring (e.g., methyl, butyl, phenyl) influences the steric and electronic environment and can impact selectivity. | If using the standard (B-Me) CBS catalyst, consider screening other commercially available variants (e.g., B-Bu or B-Ph) to find a better match for your substrate. | |
| Low or No Conversion | 1. Inactive Catalyst or Reagent: See causes 1 and 2 above. | Address moisture and reagent quality issues first. |
| 2. Insufficient Reducing Agent: The stoichiometry of the borane source is critical. | Use at least 0.6 to 1.2 equivalents of the borane reagent relative to the ketone. | |
| Formation of Side Products | 1. Cyclopropane Ring-Opening: Although less common under CBS conditions, it can occur if acidic impurities are present. | Ensure reagents are pure and the reaction is run under neutral conditions. A basic wash during workup can remove acidic species. |
General Guidance for Other Stereoselective Reactions
| Reaction Type | Common Issue | General Troubleshooting Steps |
| Asymmetric Hydrogenation (e.g., Ru-BINAP) | Low Catalyst Activity or Selectivity | Solvent Choice: The polarity of the solvent (e.g., methanol vs. dichloromethane) can significantly impact reaction rate and selectivity. Screen a range of solvents. Pressure: Hydrogen pressure can influence reaction rates. Optimize pressure (e.g., 4 atm to 100 atm).[4] Additives: In some cases, acidic or basic additives can be required to generate the active catalytic species. |
| Enzymatic Reduction (KREDs) | Low Conversion or Poor Selectivity | Enzyme Screening: Screen a panel of different ketoreductases, as substrate specificity is highly variable. Cofactor Regeneration: Ensure the system for regenerating the cofactor (NAD(P)H) is efficient. Common methods include using a secondary alcohol (e.g., isopropanol) and a second dehydrogenase. pH and Temperature: Optimize the pH and temperature of the buffer system, as enzyme activity is highly dependent on these parameters. |
| Nucleophilic Addition (e.g., Grignard) | Poor Diastereoselectivity or Competing Reactions | Lewis Acid Additives: Use of chelating Lewis acids (e.g., CeCl₃) can improve 1,2-addition selectivity over other pathways. Temperature: Reactions are almost always run at low temperatures (-78 °C) to maximize selectivity. Solvent: The coordinating ability of the solvent (e.g., THF vs. Et₂O) can influence the aggregation state and reactivity of the organometallic reagent, affecting stereoselectivity. |
Section 3: Data and Protocols
Quantitative Data Summary
The following table summarizes results for the CBS-catalyzed asymmetric reduction of cyclopropyl ketones, demonstrating the viability of achieving high enantioselectivity.
| Substrate | Catalyst (10 mol%) | Reductant (eq.) | Temp. | Solvent | Yield | ee (%) | Product Configuration | Reference |
| Cyclopropyl Isopropyl Ketone | (R)-Me-CBS | BH₃·SMe₂ (1.1) | 50 °C | THF | >95% | 91 | (R) | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction of a Cyclopropyl Ketone [7]
NOTE: This is a representative protocol based on a similar substrate and should be optimized for this compound.
-
Preparation: Under an inert atmosphere (Argon), add the chiral oxazaborolidine catalyst (e.g., (R)-(+)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.1 eq.) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Addition of Reductant: Cool the solution to the desired temperature (e.g., 25-50 °C). Slowly add the borane reagent (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂, 1.1 eq.) dropwise. Stir for 10-15 minutes.
-
Substrate Addition: Add a solution of the cyclopropyl ketone (1.0 eq.) in anhydrous THF dropwise to the catalyst-borane mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of methanol.
-
Workup: Concentrate the mixture under reduced pressure. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Section 4: Visualizations
Diagrams
Caption: Proposed mechanism for the CBS-catalyzed reduction of a ketone.
Caption: General experimental workflow for a CBS reduction reaction.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Noyori Hydrogenation [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 2-Cyclopropyl-2-oxoacetate
Welcome to the technical support center for the scale-up synthesis of methyl 2-cyclopropyl-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful large-scale production of this key intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound via different synthetic routes.
Route 1: Darzens Condensation of Cyclopropanecarboxaldehyde
Issue 1: Low Yield of the Glycidic Ester Intermediate
-
Question: We are experiencing low yields of the intermediate, methyl 3-cyclopropyl-2,3-epoxypropanoate, during the Darzens condensation. What are the potential causes and solutions?
-
Answer: Low yields in a Darzens condensation at scale can stem from several factors:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are often preferred. Ensure anhydrous conditions as the presence of water can consume the base and hydrolyze the ester. The stoichiometry of the base should be carefully controlled; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Reaction Temperature: The initial deprotonation of the haloacetate and the subsequent condensation are often exothermic.[1] Poor temperature control on a large scale can lead to runaway reactions or the formation of byproducts. A gradual addition of the base or the haloacetate at a controlled temperature is recommended.
-
Purity of Reactants: The purity of cyclopropanecarboxaldehyde and methyl chloroacetate is crucial. Impurities can interfere with the reaction. Cyclopropanecarboxaldehyde, in particular, can be prone to oxidation or polymerization.[2][3][4]
-
Side Reactions: Potential side reactions include the self-condensation of the aldehyde or the haloacetate, and the hydrolysis of the product.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: We are observing significant byproduct formation, making the purification of the glycidic ester difficult. What are common impurities and how can we minimize them and improve purification?
-
Answer: Common impurities in the Darzens condensation include unreacted starting materials, products from side reactions (e.g., self-condensation products), and diastereomers of the desired epoxide.
-
Minimizing Impurities: Careful control of reaction conditions as mentioned above is key. A slow addition of the reagents can help to minimize the formation of byproducts.
-
Purification Strategies:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying glycidic esters. However, the thermal sensitivity of the epoxide needs to be considered.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Chromatography: While not always ideal for large-scale production, column chromatography can be used for purification, especially during process development to identify and characterize impurities.
-
-
Route 2: Oxidation of Methyl 2-Cyclopropyl-2-hydroxyacetate
Issue 1: Incomplete Oxidation or Over-oxidation
-
Question: Our oxidation of methyl 2-cyclopropyl-2-hydroxyacetate is either incomplete or results in over-oxidation and byproduct formation. How can we optimize this step?
-
Answer: Achieving selective oxidation on a large scale requires careful selection of the oxidizing agent and reaction conditions.
-
Choice of Oxidant: For industrial-scale oxidation of secondary alcohols to ketones, common choices include catalytic air/oxygen oxidation or the use of reagents like sodium hypochlorite with a catalyst (e.g., TEMPO).[6][7][8] Milder, more selective, but often more expensive reagents like Dess-Martin periodinane are typically used on a smaller scale.[6] The use of strong oxidants like potassium permanganate can lead to over-oxidation and cleavage of the cyclopropyl ring.[9]
-
Reaction Conditions: Temperature control is crucial to prevent over-oxidation. The reaction should be monitored closely (e.g., by GC or TLC) to determine the optimal reaction time.
-
Work-up Procedure: The work-up procedure should effectively remove the oxidant and any byproducts. For example, if using a chromium-based oxidant, proper quenching and disposal procedures are essential due to toxicity.
-
Issue 2: Sourcing and Purity of the Starting Alcohol
-
Question: We are having trouble sourcing high-purity methyl 2-cyclopropyl-2-hydroxyacetate for our scale-up. What are the common synthetic routes and potential impurities?
-
Answer: Methyl 2-cyclopropyl-2-hydroxyacetate can be prepared by the reduction of this compound or by the reaction of cyclopropanecarboxaldehyde with a cyanide source followed by hydrolysis and esterification. Impurities may include the starting materials or byproducts from the synthesis of the alcohol itself. Ensuring the purity of the starting alcohol is critical for a clean oxidation reaction.
Route 3: Grignard Reaction of Cyclopropylmagnesium Bromide with Dimethyl Oxalate
Issue 1: Low Yield and Formation of Byproducts
-
Question: The Grignard reaction is giving a low yield of the desired ketoester, with the formation of a significant amount of the tertiary alcohol byproduct. How can we improve the selectivity?
-
Answer: The reaction of a Grignard reagent with an ester can proceed to form a ketone, which can then be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[10][11][12][13][14] To favor the formation of the ketoester:
-
Stoichiometry and Addition Order: Use a controlled stoichiometry of the Grignard reagent (ideally close to a 1:1 molar ratio with one ester group of dimethyl oxalate). A reverse addition, where the Grignard reagent is added slowly to a solution of dimethyl oxalate at low temperature, can help to minimize the reaction of the initially formed ketoester with the Grignard reagent.
-
Low Temperature: Conducting the reaction at a low temperature (e.g., -78 °C) is crucial to control the reactivity of the Grignard reagent and the stability of the intermediate ketone.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[15] Ensuring strictly anhydrous conditions for all reagents and glassware is paramount for a successful reaction on a large scale.
-
Issue 2: Handling of Grignard Reagents at Scale
-
Question: What are the safety considerations for preparing and handling cyclopropylmagnesium bromide on an industrial scale?
-
Answer: Cyclopropylmagnesium bromide is a reactive and pyrophoric reagent.
-
Preparation: The preparation from cyclopropyl bromide and magnesium is exothermic and requires careful control of the initiation and reaction rate.[16] The use of an appropriate solvent (e.g., THF, 2-MeTHF) and an inert atmosphere is essential.[13][15][17]
-
Handling: The Grignard reagent solution should always be handled under an inert atmosphere. Transfers should be done via cannula or a closed system.
-
Quenching: The quenching of the reaction should be done carefully and at a controlled rate, especially on a large scale, as it is highly exothermic.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for industrial scale production of this compound?
A1: The most suitable route depends on several factors including the availability and cost of starting materials, the desired purity of the final product, and the available manufacturing infrastructure.
-
The Darzens condensation can be a direct route but may present challenges in controlling stereochemistry and minimizing byproducts.
-
The oxidation of the corresponding alcohol is a viable option if a reliable and cost-effective source of the precursor alcohol is available. This route often offers good selectivity.
-
The Grignard reaction requires careful control of stoichiometry and temperature to avoid the formation of the tertiary alcohol byproduct and involves handling of pyrophoric reagents, which requires specialized equipment and procedures.
Q2: What are the key analytical methods for monitoring the reaction and ensuring product quality?
A2:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the formation of the product, as well as for assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used for monitoring reactions and for purity assessment, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretching frequencies of the ester and ketone groups.
Q3: What are the common purification methods for this compound at scale?
A3:
-
Fractional Distillation: This is a primary method for purifying liquid ketoesters on an industrial scale.[18] It is important to perform the distillation under reduced pressure to avoid thermal decomposition.
-
Crystallization: If the product is a solid or can be derivatized to a solid, crystallization can be a highly effective method for achieving high purity.
-
Extractive Work-up: A well-designed aqueous work-up can remove many impurities. For example, unreacted acidic or basic starting materials or byproducts can be removed by washing with appropriate aqueous solutions. A patented process for purifying α-keto esters involves treating the crude product with a carboxylic anhydride to esterify alcohol impurities, followed by filtration and distillation.[18][19]
Q4: Are there any specific safety precautions to consider during the scale-up synthesis?
A4: Yes, several safety precautions are crucial:
-
Exothermic Reactions: All three potential synthetic routes involve steps that can be highly exothermic. Proper heat management through controlled addition rates, efficient cooling, and monitoring of the internal temperature is critical to prevent runaway reactions.
-
Flammable Solvents: Many of the solvents used (e.g., THF, diethyl ether) are highly flammable. The process should be carried out in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.
-
Reactive Reagents: Grignard reagents are pyrophoric and water-reactive. Strong bases and oxidizing agents also require careful handling and storage. All personnel should be trained on the specific hazards of the chemicals being used and wear appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed system. Reactors should be equipped with appropriate pressure relief devices.
Quantitative Data Summary
| Parameter | Darzens Condensation | Oxidation of Alcohol | Grignard Reaction |
| Typical Yield | 60-80% (highly substrate dependent) | 85-95% (with appropriate oxidant) | 40-70% (ketoester selectivity is a challenge) |
| Key Reagents | Cyclopropanecarboxaldehyde, Methyl chloroacetate, Strong base (e.g., NaOtBu) | Methyl 2-cyclopropyl-2-hydroxyacetate, Oxidizing agent (e.g., TEMPO/NaOCl) | Cyclopropylmagnesium bromide, Dimethyl oxalate |
| Reaction Temp. | -10 to 25 °C | 0 to 25 °C | -78 °C to 0 °C |
| Key Challenges | Stereocontrol, byproduct formation, exothermicity | Availability of starting alcohol, over-oxidation | Selectivity (ketoester vs. tertiary alcohol), anhydrous conditions, exothermicity |
Note: The data presented in this table is representative of similar reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Darzens Condensation
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cyclopropanecarboxaldehyde and methyl chloroacetate are added to the reactor. The mixture is cooled to -5 °C.
-
Base Addition: A solution of potassium tert-butoxide in THF is added dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by GC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional vacuum distillation to yield methyl 3-cyclopropyl-2,3-epoxypropanoate.
-
Rearrangement: The purified glycidic ester is then subjected to a Lewis acid-catalyzed rearrangement to afford this compound.
Protocol 2: Synthesis via Oxidation of Methyl 2-Cyclopropyl-2-hydroxyacetate
-
Reaction Setup: A reactor is charged with methyl 2-cyclopropyl-2-hydroxyacetate, dichloromethane (DCM), and a catalytic amount of TEMPO.
-
Oxidant Addition: The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate is added dropwise, keeping the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred vigorously at 0-5 °C and monitored by TLC or GC.
-
Work-up: Once the reaction is complete, the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with a solution of sodium thiosulfate, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Protocol 3: Synthesis via Grignard Reaction
-
Reaction Setup: A multi-neck flask, flame-dried and under a nitrogen atmosphere, is fitted with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is charged with a solution of dimethyl oxalate in anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: A solution of cyclopropylmagnesium bromide in THF is added dropwise to the dimethyl oxalate solution at a rate that maintains the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour and monitored by quenching small aliquots and analyzing by GC.
-
Work-up: The reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional vacuum distillation.
Visualizations
References
- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 2. Cyclopropanecarboxaldehyde | 1489-69-6 | Benchchem [benchchem.com]
- 3. Cyclopropanecarboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety [chemedx.org]
- 10. brainly.com [brainly.com]
- 11. Solved Draw the structure of the organic productis) of the | Chegg.com [chegg.com]
- 12. Solved Please help with the question below. Draw the | Chegg.com [chegg.com]
- 13. Answered: ● Which one is the product of the Grignard reaction between dimethyl oxalate and excess methylmagnesium bromide, followed by aqueous workup. dimethyl oxalate… | bartleby [bartleby.com]
- 14. Answered: Draw the structure of the organic product(s) of the Grignard reaction between dimethyl oxalate and excess methylmagnesium bromide, followed by aqueous workup. •… | bartleby [bartleby.com]
- 15. Cyclopropylmagnesium Bromide 23719-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 16. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 17. Cyclopropylmagnesium bromide, 0.5M in MeTHF | Fisher Scientific [fishersci.ca]
- 18. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 19. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
degradation pathways and by-products of methyl 2-cyclopropyl-2-oxoacetate
Welcome to the technical support center for methyl 2-cyclopropyl-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways, by-products, and experimental considerations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: As an α-keto ester, the compound is prone to hydrolysis, especially under aqueous conditions. This reaction can be catalyzed by both acids and bases, yielding 2-cyclopropyl-2-oxoacetic acid and methanol. Due to the electrophilic nature of the α-keto group, this hydrolysis can occur relatively quickly.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the decomposition of α-keto esters. The specific by-products can vary, but photochemical reactions may involve intramolecular hydrogen abstraction or other rearrangements.
Q2: What are the expected by-products of this compound degradation?
A2: The primary by-products depend on the degradation pathway:
-
Hydrolysis: The main by-products are 2-cyclopropyl-2-oxoacetic acid and methanol.
-
Photodegradation: While specific by-products for this molecule are not extensively documented, general photochemistry of α-keto esters suggests the possibility of various rearrangement and fragmentation products.
-
Thermal Degradation: Significant thermal decomposition is expected to occur at elevated temperatures, though the specific products are not well-characterized in the literature. The cyclopropyl ring itself is relatively stable but can undergo rearrangement under harsh thermal conditions.
Q3: How stable is the cyclopropyl group in this compound during typical experimental conditions?
A3: The cyclopropyl group is generally stable under standard chromatographic and analytical conditions. However, harsh acidic or thermal conditions could potentially lead to ring-opening or rearrangement reactions. For most degradation studies focusing on the ester functionality, the cyclopropyl ring is expected to remain intact.
Troubleshooting Guides
Issue 1: Inconsistent results during HPLC analysis of degradation samples.
-
Question: I am observing variable peak areas and retention times for this compound in my HPLC analysis. What could be the cause?
-
Answer: Inconsistent HPLC results can stem from several factors:
-
On-column degradation: If your mobile phase is acidic or basic, the compound may be hydrolyzing on the column. Consider using a mobile phase with a neutral pH if possible.
-
Sample stability: The compound may be degrading in your sample vial, especially if the samples are prepared in an aqueous matrix and left for an extended period before injection. Analyze samples as quickly as possible after preparation.
-
Mobile phase composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time.
-
Column temperature: Fluctuations in column temperature can affect retention times. Use a column oven for better temperature control.
-
Issue 2: Difficulty in quantifying the hydrolysis product, 2-cyclopropyl-2-oxoacetic acid.
-
Question: I am trying to quantify the formation of 2-cyclopropyl-2-oxoacetic acid using LC-MS, but I am getting poor peak shape and low sensitivity. What can I do?
-
Answer: Carboxylic acids can be challenging to analyze by reversed-phase LC-MS. Here are some troubleshooting tips:
-
Mobile phase modifier: Add a small amount of a weak acid, such as formic acid (0.1%), to your mobile phase. This will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Ionization mode: Ensure you are using the appropriate ionization mode. For a carboxylic acid, negative ion mode electrospray ionization (ESI-) is typically more sensitive.
-
Matrix effects: The sample matrix can suppress the ionization of your analyte. Perform a standard addition experiment or use a stable isotope-labeled internal standard to assess and correct for matrix effects.
-
Issue 3: Suspected degradation of the compound in the LC-MS ion source.
-
Question: I suspect my compound is degrading in the ion source of my mass spectrometer. How can I confirm this and mitigate the issue?
-
Answer: In-source degradation can be a problem for labile compounds.
-
Vary source parameters: Try reducing the ion source temperature and other parameters to see if the abundance of potential degradation products decreases.
-
Flow injection analysis: Inject a standard solution of your compound directly into the mass spectrometer without the HPLC column. This can help you determine if the degradation is happening in the source or on the column.
-
Use a less harsh ionization technique: If available, consider using a softer ionization technique like atmospheric pressure chemical ionization (APCI) to see if it reduces degradation.
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and By-products
| Degradation Pathway | Conditions | Major By-products |
| Hydrolysis | Aqueous solutions, acid or base catalysis | 2-cyclopropyl-2-oxoacetic acid, Methanol |
| Photodegradation | Exposure to UV or broad-spectrum light | Complex mixture of rearrangement and fragmentation products |
| Thermal Degradation | High temperatures | Potential for decarboxylation and cyclopropyl ring rearrangement products |
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound by HPLC
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous solvent such as acetonitrile.
-
Reaction Initiation: To initiate the hydrolysis reaction, dilute an aliquot of the stock solution into the desired aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional): If the reaction is fast, it may be necessary to quench the reaction by adding a solvent like acetonitrile to stop further degradation before analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where both the parent compound and the acid by-product have good absorbance (e.g., determined by UV scan).
-
-
Data Analysis: Plot the peak area of this compound and 2-cyclopropyl-2-oxoacetic acid as a function of time to determine the degradation kinetics.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
solvent effects on the reactivity of methyl 2-cyclopropyl-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 2-cyclopropyl-2-oxoacetate. The following information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two main sites of reactivity: the α-keto-ester functionality and the cyclopropyl ring. The adjacent carbonyl groups make the α-carbon acidic, allowing for enolate formation. The ketone and ester groups are susceptible to nucleophilic attack. The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of Lewis acids or transition metals.
Q2: How does the choice of solvent generally affect reactions involving this molecule?
The solvent can significantly influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2][3] Key solvent properties to consider are:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the mechanism.[3]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, solvating anions and potentially hindering the reactivity of anionic nucleophiles.[1] Polar aprotic solvents (e.g., DMSO, DMF) can solvate cations while leaving anions relatively "naked" and more reactive.[1]
-
Coordinating Ability: Solvents can coordinate to metal catalysts or Lewis acids, influencing their activity and selectivity.
Q3: My reaction is sluggish or not proceeding. What is a common solvent-related cause?
A common issue is poor solubility of reactants. Ensure all starting materials are fully dissolved in the chosen solvent. If solubility is low, consider a different solvent or a co-solvent system. For reactions involving enolates, a polar aprotic solvent is often preferable to a polar protic one, as protic solvents can quench the enolate.[1]
Q4: I am observing unexpected side products. Could the solvent be the cause?
Yes, the solvent can promote side reactions. For example:
-
Ring-Opening: In the presence of acid catalysis, polar or coordinating solvents might facilitate the opening of the cyclopropyl ring.
-
Solvolysis: If using a nucleophilic solvent like an alcohol (e.g., methanol, ethanol), it may react with the ester (transesterification) or the ketone.
-
Hemiacetal Formation: In alcoholic solvents, the ketone carbonyl can form a hemiacetal, which might be an inactive or less reactive form of the substrate.[4]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reactant Solubility | Screen alternative solvents with different polarities (e.g., THF, DCM, Acetonitrile, DMF). | All reactants must be in the same phase to react efficiently. |
| Inappropriate Solvent Polarity | If the reaction involves a polar transition state, try a more polar solvent. If the transition state is nonpolar, a less polar solvent may be better.[2][3] | Matching solvent polarity to the transition state can lower the activation energy. |
| Interference from Protic Solvents | For reactions involving strong bases or anionic nucleophiles, switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., THF, DMSO).[1] | Protic solvents can solvate and deactivate strong bases and nucleophiles through hydrogen bonding. |
| Decomposition of Starting Material | Run control experiments (starting material in solvent at reaction temperature without other reagents) to check for stability. | The solvent may be promoting decomposition, such as acid-catalyzed ring-opening of the cyclopropyl group. |
Issue 2: Formation of Multiple Products / Low Selectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Cyclopropyl Ring-Opening | Use less polar, non-coordinating solvents (e.g., toluene, hexanes). Avoid strongly acidic conditions if possible. | Minimizes stabilization of carbocationic intermediates that can lead to ring-opening. |
| Reaction with Solvent (Solvolysis) | Use a non-nucleophilic solvent (e.g., DCM, THF, toluene) instead of an alcohol or water. | Prevents the solvent from acting as a competing nucleophile. |
| Keto-Enol Tautomerism Issues | The solvent can influence the keto-enol equilibrium.[5] Consider solvents that may favor the desired tautomer for the reaction. | The reactivity of the keto and enol forms can differ significantly. |
| Changes in Reaction Pathway | Systematically screen a range of solvents from different classes (e.g., polar protic, polar aprotic, nonpolar).[6][7] | The solvent can dramatically alter the energy landscape of competing reaction pathways. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol is designed to systematically evaluate the effect of different solvents on a given reaction of this compound.
-
Solvent Selection: Choose a diverse set of 5-8 solvents covering a range of polarities and properties. A recommended starting set is provided in the table below.
-
Reaction Setup: In parallel, set up the reaction in each solvent under identical conditions (temperature, concentration, stoichiometry). Use small-scale reaction vials for efficiency.
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS, or ¹H NMR).
-
Analysis: Quantify the consumption of starting material and the formation of the desired product and any significant byproducts.
-
Optimization: Based on the results, select the most promising solvent for further optimization of other reaction parameters (temperature, concentration).
| Solvent | Class | Dielectric Constant (ε) | Notes |
| Toluene | Nonpolar | 2.4 | Good for reactions that may be sensitive to polar conditions. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Generally a good starting point, dissolves many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Ethereal solvent, good for reactions with organometallics. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | A more polar aprotic option. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly polar, can accelerate reactions with charged intermediates. |
| Ethanol (EtOH) | Polar Protic | 24.6 | A common protic solvent; can participate in reactions. |
| 1,4-Dioxane | Nonpolar Ether | 2.2 | Can be a good alternative to THF. |
Visualizations
Experimental Workflow for Solvent Screening
Caption: Workflow for systematic solvent screening.
Logical Relationship of Solvent Properties to Reactivity
Caption: Influence of solvent properties on reaction outcomes.
References
- 1. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Methyl 2-cyclopropyl-2-oxoacetate and Methyl 2-cyclohexyl-2-oxoacetate for Researchers
This guide provides a detailed comparison of methyl 2-cyclopropyl-2-oxoacetate and methyl 2-cyclohexyl-2-oxoacetate, two α-keto esters with distinct cycloalkyl moieties. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes available physicochemical data, discusses reactivity based on computational and analogous experimental findings, and outlines general synthetic strategies.
Physicochemical Properties
The fundamental physicochemical properties of this compound and methyl 2-cyclohexyl-2-oxoacetate are summarized below. While experimental data is limited, computed properties from reliable databases offer valuable insights.
| Property | This compound | Methyl 2-cyclohexyl-2-oxoacetate | Data Source |
| Molecular Formula | C₆H₈O₃[1] | C₉H₁₄O₃[2] | PubChem |
| Molecular Weight | 128.13 g/mol | 170.21 g/mol [2] | PubChem |
| Appearance | Not specified | Liquid[3] | Commercial Supplier |
| XlogP (Computed) | 0.5[1] | 2.1[2] | PubChem |
| Hydrogen Bond Donor Count | 0 | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | 3 | PubChem |
| Rotatable Bond Count | 2 | 3 | PubChem |
| Storage | Not specified | Sealed in dry, room temperature[3] | Commercial Supplier |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For this compound, the spectrum is expected to show a singlet for the methyl ester protons (around 3.8 ppm) and multiplets for the cyclopropyl protons in the upfield region (around 0.8-1.5 ppm). For methyl 2-cyclohexyl-2-oxoacetate, a singlet for the methyl ester protons (around 3.8 ppm) and a series of broad multiplets for the cyclohexyl protons (around 1.2-2.5 ppm) are anticipated.
-
¹³C NMR: Both compounds will exhibit a signal for the ester carbonyl carbon (around 160-165 ppm) and the ketone carbonyl carbon (around 190-200 ppm). The methyl ester carbon will appear around 52 ppm. The cyclopropyl carbons of this compound are expected at high field (around 10-20 ppm), while the cyclohexyl carbons of methyl 2-cyclohexyl-2-oxoacetate will resonate in the 25-45 ppm range.
Infrared (IR) Spectroscopy: The IR spectra of both compounds will be characterized by two strong carbonyl stretching bands. The ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹, and the ketone carbonyl (C=O) stretch should appear at a lower wavenumber, typically in the range of 1680-1710 cm⁻¹, due to conjugation with the adjacent carbonyl group.
Mass Spectrometry (MS): The mass spectra of both compounds will show a molecular ion peak corresponding to their respective molecular weights. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). For methyl 2-cyclohexyl-2-oxoacetate, fragmentation of the cyclohexyl ring is also expected. PubChem lists GC-MS data for methyl 2-cyclohexyl-2-oxoacetate, confirming its characterization.[2] Predicted mass spectrometry data for this compound is also available.[1]
Reactivity Comparison
Direct experimental comparative studies on the reactivity of these two specific α-keto esters are not widely published. However, a comparison can be drawn from computational studies on related ketones and general principles of organic chemistry.
The reactivity of the cyclopropyl group is significantly different from that of the cyclohexyl group due to the inherent ring strain of the three-membered ring. The C-C bonds in a cyclopropyl ring have a higher p-character, making them susceptible to ring-opening reactions.
A computational study on the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones revealed that alkyl cyclopropyl ketones, such as those with a cyclohexyl substituent, generally exhibit slower reaction kinetics compared to aryl cyclopropyl ketones. This suggests that the electron-donating or -withdrawing nature of the substituent on the ketone influences the stability of radical intermediates formed during reactions. While this study does not directly compare a cyclopropyl ketone with a cyclohexyl ketone, it does provide insight into the reactivity of the cyclopropyl ketone moiety.
In general, the α-dicarbonyl functionality in both molecules is highly reactive and serves as a versatile synthetic handle for various transformations, including:
-
Nucleophilic addition to either carbonyl group.
-
Reductions to the corresponding diols or hydroxy esters.
-
Condensation reactions to form heterocyclic systems.
-
Enolate chemistry at the α-position of the cyclohexyl ring.
The presence of the strained cyclopropyl ring in this compound offers unique reaction pathways involving ring-opening, which are not available to its cyclohexyl counterpart.
Experimental Protocols: General Synthetic Strategies
General Protocol for the Synthesis of α-Keto Esters via Oxidation:
-
Esterification: The corresponding α-hydroxy acid (2-cyclopropyl-2-hydroxyacetic acid or 2-cyclohexyl-2-hydroxyacetic acid) is esterified to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl).
-
Oxidation: The resulting α-hydroxy ester is then oxidized to the α-keto ester. Common oxidizing agents for this transformation include:
-
Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dess-Martin periodinane (DMP)
-
Chromium-based reagents (e.g., PCC, PDC)
-
Workflow for the Synthesis of α-Keto Esters
Caption: A general synthetic workflow for α-keto esters.
Biological Activity
There is currently no publicly available experimental data directly comparing the biological activities of this compound and methyl 2-cyclohexyl-2-oxoacetate.
In general, the biological profile of small molecules can be influenced by the nature of their lipophilic groups. The cyclohexyl group is a classic bulky lipophilic substituent used in medicinal chemistry to improve binding to hydrophobic pockets in target proteins. The cyclopropyl group, while also lipophilic, is smaller and conformationally rigid. Its unique electronic properties can also influence interactions with biological targets. The introduction of a cyclopropyl group in place of other alkyl groups has been a successful strategy in the development of some drugs, sometimes leading to improved potency or metabolic stability.
Given the lack of direct data, any discussion on the potential biological activities of these two specific compounds would be purely speculative. Researchers are encouraged to perform their own in vitro and in vivo assays to determine and compare the biological effects of these molecules.
Logical Relationship of the Compared Molecules
Caption: Structural relationship and key distinguishing features.
Conclusion
This compound and methyl 2-cyclohexyl-2-oxoacetate are two α-keto esters that, while sharing a common reactive functional group, possess distinct cycloalkyl moieties that are expected to impart different physicochemical, spectroscopic, and reactive properties. The cyclopropyl derivative is anticipated to be more polar and susceptible to ring-opening reactions due to its inherent strain, while the cyclohexyl analogue is a more classic, flexible lipophilic group. The lack of direct comparative experimental data in the public domain highlights an opportunity for further research to fully elucidate the differences in their chemical and biological behavior.
References
A Comparative Guide to Alternatives for Methyl 2-Cyclopropyl-2-oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyclopropyl-2-oxoacetate is a valuable building block in organic synthesis, prized for its role in constructing complex molecules, particularly in the realm of medicinal chemistry. The cyclopropyl moiety offers unique conformational constraints and metabolic stability, making it a desirable feature in drug candidates. However, the exploration of alternative ester variants—namely ethyl and tert-butyl 2-cyclopropyl-2-oxoacetate—can provide significant advantages in terms of reaction kinetics, yield, and purification. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Cyclopropyl Ketoester Alternatives
The choice of the ester group (methyl, ethyl, or tert-butyl) in 2-cyclopropyl-2-oxoacetate can significantly influence the outcome of a reaction due to steric and electronic effects. While direct comparative studies on these specific cyclopropyl ketoesters are limited, valuable insights can be drawn from analogous transformations with other ketoesters.
A study on the selective synthesis of α-organylthio esters from β-keto esters demonstrated a clear trend in reactivity related to the steric bulk of the ester group. In a reaction with sodium S-benzyl sulfurothioate, the yields of the corresponding α-benzylthio esters varied as follows:
| Ester Group | Starting Material | Product | Yield (%) |
| Ethyl | Ethyl acetoacetate | Ethyl 2-(benzylthio)acetate | 48 |
| Methyl | Methyl acetoacetate | Methyl 2-(benzylthio)acetate | Moderate |
| tert-Butyl | tert-Butyl acetoacetate | tert-Butyl 2-(benzylthio)acetate | 70 |
Data adapted from a study on the synthesis of α-organylthio esters. While this reaction involves β-keto esters, the trend in reactivity based on the ester's steric hindrance is informative for the analogous α-ketoesters.[1]
These results suggest that the less sterically hindered ethyl and methyl esters are more susceptible to competing reactions or decomposition under these specific basic conditions, leading to lower yields of the desired product compared to the bulky tert-butyl ester. The tert-butyl group can act as a protecting group, enhancing the stability of the molecule and favoring the desired reaction pathway.[2]
In general, the following trends can be expected:
-
This compound: Often exhibits the highest reactivity due to the small size of the methyl group, which can be advantageous for reactions requiring lower temperatures or shorter reaction times. However, it may also be more prone to side reactions.
-
Ethyl 2-cyclopropyl-2-oxoacetate: Offers a balance between the reactivity of the methyl ester and the stability of the tert-butyl ester. It is a commonly used and often cost-effective alternative.
-
tert-Butyl 2-cyclopropyl-2-oxoacetate: The bulky tert-butyl group provides significant steric hindrance, which can lead to higher selectivity in some reactions and increased stability.[2] This can result in higher yields, as seen in the analogous β-ketoester reaction. However, the steric bulk may also slow down the reaction rate, requiring more forcing conditions. The tert-butyl ester is also readily cleaved under acidic conditions, which can be a useful feature in multi-step syntheses.
Key Synthetic Applications and Experimental Protocols
A significant application of cyclopropyl ketoesters is in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals. One such example is the synthesis of substituted imidazoles through the condensation of an α-ketoester with an amidine.
Representative Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles
The following is a general procedure for the synthesis of 2,4-disubstituted imidazoles from an α-ketoester and a benzamidine derivative. This protocol can be adapted for methyl, ethyl, or tert-butyl 2-cyclopropyl-2-oxoacetate.
Reaction:
A mixture of the 2-cyclopropyl-2-oxoacetate (1.0 mmol), benzamidine hydrochloride (1.2 mmol), and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) in a suitable solvent like acetonitrile (5 mL) is stirred at room temperature or heated, depending on the reactivity of the specific ester. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-4-cyclopropyl-1H-imidazole derivative.
Note: Reaction times and temperatures will vary depending on the ester used. Methyl esters may react at lower temperatures, while tert-butyl esters might require heating to achieve a reasonable reaction rate.
Visualization of Synthetic Pathways and Workflows
To further illustrate the synthetic utility of these building blocks, the following diagrams, created using the DOT language, outline key reaction pathways and experimental workflows.
Caption: General synthetic routes to cyclopropyl ketones.
Caption: Workflow for imidazole synthesis.
Caption: Reactivity vs. stability of ketoester alternatives.
Conclusion
The selection of an appropriate 2-cyclopropyl-2-oxoacetate derivative is a critical decision in the design of a synthetic route. While this compound offers high reactivity, its ethyl and tert-butyl counterparts provide a valuable balance of reactivity, stability, and selectivity. The tert-butyl derivative, in particular, can offer improved yields in certain contexts due to its ability to minimize side reactions, albeit potentially at the cost of longer reaction times or higher temperatures. Researchers are encouraged to consider the specific demands of their reaction, including the nature of the substrate and the desired outcome, when choosing between these versatile building blocks.
References
A Comparative Guide to Lewis Acids in Cyclopropyl Ketone Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic use of Lewis acids to catalyze reactions involving cyclopropyl ketones has opened new avenues for the synthesis of complex molecular architectures. The inherent ring strain of the cyclopropyl group, coupled with the activating effect of the adjacent ketone, makes these substrates versatile building blocks. Lewis acid catalysis facilitates a variety of transformations, including cascade reactions, cycloadditions, and rearrangements, often with high levels of stereocontrol. This guide provides a comparative analysis of common Lewis acids for key reactions of cyclopropyl ketones, supported by experimental data and detailed protocols.
Asymmetric Cascade Reactions: Synthesis of Pyrrolobenzothiazoles
A notable application of Lewis acid catalysis in cyclopropyl ketone chemistry is the asymmetric cascade reaction for the synthesis of chiral pyrrolobenzothiazoles. Chiral N,N'-dioxide-scandium(III) complexes have proven to be highly effective catalysts for this transformation.[1][2] The reaction proceeds via a ring-opening/cyclization/thio-Michael cascade, yielding products with excellent enantioselectivity.
Comparative Performance of Scandium(III) Catalysts
| Entry | Substrate (R) | Yield (%) | de (%) | ee (%) | Catalyst Loading (mol%) | Time (h) | Temp (°C) |
| 1 | Ph | 89 | 88 | 96 | 5 | 48 | 45 |
| 2 | 4-MeC6H4 | 85 | 86 | 95 | 5 | 48 | 45 |
| 3 | 4-FC6H4 | 82 | 84 | 94 | 5 | 48 | 45 |
| 4 | 2-Thienyl | 75 | 80 | 92 | 5 | 48 | 45 |
Table 1: Performance of Chiral N,N'-Dioxide-Sc(OTf)3 Complex in the Asymmetric Cascade Reaction of Cyclopropyl Ketones. [3]
Experimental Protocol: Asymmetric Cascade Reaction
To a solution of the chiral N,N'-dioxide ligand (0.011 mmol) in dichloromethane (0.5 mL) was added Sc(OTf)3 (0.01 mmol) at room temperature. The mixture was stirred for 1 hour. Then, the cyclopropyl ketone (0.2 mmol), 2-aminothiophenol (0.24 mmol), and 4Å molecular sieves (50 mg) were added. The reaction mixture was stirred at 45 °C for 48 hours. After completion of the reaction (monitored by TLC), the mixture was filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired pyrrolobenzothiazole.[3]
Enantioselective [3+2] Photocycloadditions
A dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, enables the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones.[4] This method allows for the construction of densely substituted cyclopentanes. The choice of the chiral ligand associated with the Lewis acid is crucial for achieving high enantioselectivity.
Comparative Performance of Lewis Acid/Ligand Systems
| Entry | Lewis Acid | Ligand | Yield (%) | ee (%) |
| 1 | Gd(OTf)3 | L4 (Cl-substituted) | 0 | - |
| 2 | Gd(OTf)3 | L5 (MeO-substituted) | 95 | 75 |
| 3 | Gd(OTf)3 | L6 (NMe2-substituted) | 98 | 82 |
| 4 | Gd(OTf)3 | L6 (10 mol%) | 96 | 80 |
| 5 | Gd(OTf)3 | L6 (-20 °C) | 85 | 88 |
Table 2: Optimization of the Chiral Lewis Acid Catalyst for Enantioselective [3+2] Photocycloaddition. [4]
Experimental Protocol: Enantioselective [3+2] Photocycloaddition
In a nitrogen-filled glovebox, a solution of Gd(OTf)3 (0.02 mmol) and the chiral ligand L6 (0.03 mmol) in 1,2-dichloroethane (1.0 mL) was stirred for 1 hour. To this solution were added the aryl cyclopropyl ketone (0.2 mmol), the alkene (0.4 mmol), Ru(bpy)3(PF6)2 (0.002 mmol), and i-Pr2NEt (0.4 mmol). The reaction vessel was sealed and removed from the glovebox. The mixture was then irradiated with a blue LED (450 nm) at -20 °C for 48 hours. After the reaction, the solvent was removed in vacuo, and the residue was purified by flash chromatography on silica gel to yield the cyclopentane product.[4]
Ring-Opening Reactions and Rearrangements
Lewis acids are also pivotal in promoting ring-opening reactions and rearrangements of cyclopropyl ketones, such as the Cloke-Wilson rearrangement.[5] A variety of Lewis acids can be employed, with the choice influencing the reaction pathway and product distribution.
Comparison of Lewis Acids for the Cloke-Wilson Rearrangement
| Entry | Lewis Acid | Substrate | Product | Yield (%) |
| 1 | AgOTf | Cyclopropyl aryl ketone | Dihydrofuran | Good |
| 2 | Yb(OTf)3 | Spiro-cyclopropyl ketone | Spiroketal | Moderate |
| 3 | TMSOTf | 2-Arylcyclopropane-1,1-dicarboxylate | E-Styrylmalonate/Chloropropane/Butyrolactone | Varies |
| 4 | SnCl4/NaI | N-substituted cyclopropyl ketone | γ-Lactam | Good |
| 5 | TiCl4 | N-substituted cyclopropyl ketone | γ-Iminolactone | Good |
Table 3: Lewis Acids for the Cloke-Wilson Rearrangement and Related Transformations. [5]
Experimental Protocol: Yb(OTf)3-Catalyzed Cloke-Wilson Rearrangement
A solution of the spiro-annulated cyclopropyl alcohol (0.5 mmol) in dichloromethane (5 mL) was treated with 2-iodoxybenzoic acid (IBX, 0.75 mmol) at room temperature. The mixture was stirred for 2 hours. Yb(OTf)3 (0.05 mmol) was then added, and the reaction was stirred for an additional 4 hours. The reaction was quenched with a saturated aqueous solution of Na2S2O3 and extracted with dichloromethane. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography to afford the spiroketal.[5]
Conclusion
The choice of Lewis acid is a critical parameter in directing the outcome of reactions involving cyclopropyl ketones. Scandium-based catalysts, particularly when paired with chiral N,N'-dioxide ligands, offer exceptional control in asymmetric cascade reactions. For photocatalyzed cycloadditions, a dual-catalyst system employing a lanthanide triflate like Gd(OTf)3 with a suitable chiral ligand is highly effective. A broader range of Lewis acids, including those based on Ag, Yb, Sn, and Ti, can be utilized to promote rearrangements and other ring-opening transformations, with the specific Lewis acid influencing the product distribution. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design of synthetic strategies involving cyclopropyl ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Comparative Analysis of the Antibacterial Activity of Novel β-Keto Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antibacterial validation of β-keto esters derived from N-(3-oxo-hexanoyl)-L-homoserine lactone analogues, including comparative performance data and experimental protocols.
This guide provides a comprehensive comparison of the antibacterial efficacy of eight recently synthesized β-keto ester analogues. The design of these compounds was inspired by the structure of the bacterial quorum-sensing autoinducer, N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)[1][2][3]. The data presented herein is compiled from in vitro studies and offers a head-to-head comparison of their activity against several human and plant pathogenic bacteria.
Performance Comparison of β-Keto Ester Analogues
The antibacterial potential of the synthesized β-keto esters was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The results, summarized in the table below, highlight the varying degrees of efficacy across the different derivatives and bacterial strains. Notably, compounds 6 and 8 demonstrated the most promising antibacterial activity against the tested pathogens[1][2][3].
| Compound | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| 1 | Pseudomonas aeruginosa | 0.31 | 2.50 |
| Staphylococcus aureus | 0.31 | 2.50 | |
| Pseudomonas syringae | 0.63 | >5.00 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 2 | Pseudomonas aeruginosa | 0.31 | 2.50 |
| Staphylococcus aureus | 0.31 | 2.50 | |
| Pseudomonas syringae | 0.63 | >5.00 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 3 | Pseudomonas aeruginosa | 0.63 | >5.00 |
| Staphylococcus aureus | 0.63 | >5.00 | |
| Pseudomonas syringae | 0.63 | >5.00 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 | |
| 4 | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | |
| Pseudomonas syringae | 0.31 | 2.50 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 5 | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | |
| Pseudomonas syringae | 0.31 | 2.50 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 6 | Pseudomonas aeruginosa | 0.08 | 1.25 |
| Staphylococcus aureus | 0.08 | 1.25 | |
| Pseudomonas syringae | 0.16 | 2.50 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 | |
| 7 | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | |
| Pseudomonas syringae | 0.31 | 2.50 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 8 | Pseudomonas aeruginosa | 0.08 | 1.25 |
| Staphylococcus aureus | 0.08 | 1.25 | |
| Pseudomonas syringae | 0.16 | 2.50 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 | |
| Kanamycin (Control) | All strains | 50 µg (Concentration) | - |
Experimental Protocols
The antibacterial activity of the β-keto ester derivatives was determined using the following standardized methods:
Bacterial Strains and Growth Conditions
The following bacterial strains were used in the evaluation:
-
Human Pathogens: Pseudomonas aeruginosa (ATCC 19429) and Staphylococcus aureus (ATCC 29737)[3].
-
Phytopathogens: Pseudomonas syringae (MF547632) and Agrobacterium tumefaciens (ATCC 19358)[3].
Bacterial cultures were grown in a nutrient broth composed of 5.0 g/L peptone and 3.0 g/L meat extract for 18 hours. The incubation temperatures were maintained at 35°C for human pathogens and 25°C for plant pathogens[3].
Paper-Disk Diffusion Method
An initial screening of the antibacterial properties of the β-keto ester compounds was performed using a modified paper-disk diffusion method[3].
-
Preparation of Stock Solutions: A stock solution of each β-keto ester was prepared in acetone at a concentration of 20 mg/mL[3].
-
Disk Impregnation: Sterile cellulose filter paper disks (5 mm in diameter) were impregnated with 15 μL of the respective stock solution.
-
Control Preparation: Acetone-impregnated disks were used as negative controls[3].
-
Drying: The impregnated disks were dried in a biosafety chamber before being placed on agar plates inoculated with the test bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using a microbroth dilution technique to establish the lowest concentration of each compound that inhibits visible bacterial growth[3].
Minimum Bactericidal Concentration (MBC) Assay
To determine the MBC, aliquots from the wells of the MIC assay that showed no visible growth were plated on nutrient agar. The MBC is defined as the lowest concentration of the compound at which no bacterial growth is observed on the agar plates after incubation[3].
Visualizing the Workflow and Compound Derivation
To better illustrate the experimental process and the origin of the tested compounds, the following diagrams have been generated.
Caption: Workflow for the synthesis and antibacterial evaluation of β-keto esters.
Caption: Derivation of β-keto ester analogues from a parent compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
A Comparative Guide to Assessing the Lipophilicity of Fluorinated Cyclopropyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms and cyclopropyl rings into drug candidates is a common strategy to modulate their physicochemical and pharmacological properties. One of the most critical parameters affected is lipophilicity, which governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of experimental methods for assessing the lipophilicity of fluorinated cyclopropyl derivatives, supported by experimental data and detailed protocols.
Data Presentation: Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclopropyl Derivatives
The lipophilicity of a compound is typically expressed as its partition coefficient (logP) between an organic and an aqueous phase, most commonly octanol and water. The following table summarizes experimentally determined logP values for a series of cyclopropyl derivatives, highlighting the impact of fluorination.
| Compound ID | Structure | LogP | Method |
| E1 | Cyclopropylmethanol | 0.24 ± 0.03 | Shake-flask |
| E2 | (1-Fluorocyclopropyl)methanol | -0.11 | Shake-flask |
| E3 | cis-2-Fluorocyclopropyl)methanol | -0.23 | Shake-flask |
| E4 | trans-2-Fluorocyclopropyl)methanol | -0.19 | Shake-flask |
| 7a | LpxC inhibitor | Not specified | Shake-flask |
| 7b | Fluorinated LpxC inhibitor analogue | Lower than 7a | Shake-flask |
Data sourced from a systematic comparison of lipophilicity modulations upon fluorination.[1][2]
Observations:
-
The introduction of a single fluorine atom to the cyclopropyl ring generally leads to a decrease in lipophilicity (lower logP value) compared to the non-fluorinated parent compound.[1][3]
-
The position of the fluorine atom on the cyclopropyl ring can influence the degree of lipophilicity modulation, as seen in the different logP values for cis and trans isomers.[1]
-
Fluorination of a cyclopropyl-containing bioactive compound, such as the LpxC inhibitor, has been shown to reduce lipophilicity.[1][3]
Experimental Protocols for Lipophilicity Assessment
Several methods are available for the experimental determination of logP, each with its advantages and limitations. The most common techniques are the shake-flask method, reversed-phase high-performance liquid chromatography (RP-HPLC), and specialized NMR-based approaches.
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[4]
Principle: A compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Detailed Protocol:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask. The total volume and the volume ratio of the two phases should be accurately known.
-
Equilibration: Shake the flask for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and water phases. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS, or NMR).
-
Calculation: Calculate the logP using the following formula: logP = log ([Concentration]octanol / [Concentration]water)
RP-HPLC is a widely used indirect method for estimating lipophilicity that is faster and requires less sample than the shake-flask method.[4][5][6]
Principle: The retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase is correlated to its lipophilicity. A series of standard compounds with known logP values are used to create a calibration curve.
Detailed Protocol:
-
System Preparation: Use a C18 reversed-phase column and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[7]
-
Calibration: Prepare a set of standard compounds with a wide range of known logP values.
-
Standard Analysis: Inject each standard compound and record its retention time.
-
Calibration Curve Construction: Calculate the capacity factor (k') for each standard from its retention time (tR) and the column dead time (t0): k' = (tR - t0) / t0. Plot log(k') versus the known logP values to generate a linear calibration curve.
-
Sample Analysis: Inject the fluorinated cyclopropyl derivative and record its retention time.
-
LogP Estimation: Calculate the log(k') for the test compound and use the calibration curve to determine its logP value.
This is a powerful and direct method for measuring the lipophilicity of fluorinated compounds that may lack a UV chromophore, which is required for many other detection methods.[8][9][10]
Principle: A fluorinated compound and a fluorinated reference compound with a known logP are partitioned between n-octanol and water. The relative concentrations in each phase are determined by 19F NMR spectroscopy.[8][9]
Detailed Protocol:
-
Sample Preparation: A mixture of the fluorinated test compound and a fluorinated reference compound is partitioned between n-octanol and water.[9]
-
Equilibration and Phase Separation: The mixture is shaken to reach equilibrium, and the two phases are then separated, similar to the shake-flask method.
-
NMR Analysis: An aliquot is taken from both the n-octanol and the water phase. 19F NMR spectra are recorded for each aliquot.[9]
-
Data Processing: The integration ratio of the 19F NMR signals of the test compound and the reference compound is determined for both the aqueous (ρaq) and octanol (ρoct) phases.[9][10]
-
LogP Calculation: The logP of the test compound (logPX) is calculated using the known logP of the reference compound (logPref) and the measured integration ratios:[9] logPX = logPref + log(ρoct / ρaq)
Mandatory Visualizations
Caption: Shake-Flask Method Workflow
Caption: RP-HPLC Method Workflow
Caption: 19F NMR-Based Method Workflow
References
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Performance of Methyl 2-Cyclopropyl-2-oxoacetate and Linear β-Ketoesters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and outcome of a reaction. While linear β-ketoesters, such as ethyl acetoacetate, are foundational reagents in the synthesis of a wide array of carbocyclic and heterocyclic systems, the introduction of a cyclopropyl moiety in methyl 2-cyclopropyl-2-oxoacetate offers unique reactivity and structural features. This guide provides an objective comparison of the performance of this compound against its linear counterparts, supported by available data and detailed experimental protocols for key reactions.
Executive Summary
This compound presents a fascinating alternative to traditional linear β-ketoesters. The presence of the strained cyclopropyl ring significantly influences its electronic and steric properties, leading to distinct reactivity profiles. While linear β-ketoesters are workhorses in classical condensation reactions, the cyclopropyl analogue can participate in unique transformations involving ring-opening or rearrangement, offering access to novel molecular scaffolds. However, direct comparative performance data in common reactions is still an emerging area of research. This guide aims to summarize the available information to aid researchers in selecting the appropriate ketoester for their synthetic goals.
Data Presentation: A Comparative Overview
Due to the nascent stage of direct comparative studies, a comprehensive quantitative comparison is challenging. The following table summarizes the typical performance of linear β-ketoesters in well-established reactions and highlights the potential, and in some cases observed, reactivity of this compound.
| Reaction Type | Linear β-Ketoester (e.g., Ethyl Acetoacetate) | This compound | Key Performance Differences & Considerations |
| Biginelli Reaction | Widely used, generally good to high yields for the synthesis of dihydropyrimidinones.[1][2][3] | Potentially lower yields or alternative reaction pathways due to steric hindrance from the cyclopropyl group. The reaction is feasible but may require optimization. | The steric bulk of the cyclopropyl group may disfavor the condensation steps. However, the resulting dihydropyrimidinone would possess a unique spirocyclic cyclopropane moiety. |
| Hantzsch Pyridine Synthesis | A classic and efficient method for the synthesis of dihydropyridines and pyridines, often with high yields.[4][5][6] | The use of a cyclopropyl β-ketoester is less common. The reaction may be slower or require more forcing conditions. | The resulting pyridine would be substituted with a cyclopropylcarbonyl group, a potentially valuable synthon for further elaboration. |
| Robinson Annulation | A robust and widely applied method for the formation of six-membered rings (cyclohexenones). | The initial Michael addition may be less efficient. The subsequent intramolecular aldol condensation could be sterically hindered. | The unique strain and electronic properties of the cyclopropyl ketone could lead to unexpected rearrangements or side products. |
| Feist-Benary Furan Synthesis | A standard method for the synthesis of substituted furans from α-halo ketones and β-dicarbonyl compounds.[7][8] | The enolate formation and subsequent nucleophilic attack may be influenced by the cyclopropyl group. | The resulting furan would bear a cyclopropyl substituent, which could be a desirable feature in medicinal chemistry. |
| Michael Addition | Readily undergoes conjugate addition to α,β-unsaturated compounds like chalcones.[9][10][11] | The enolate of this compound can act as a Michael donor, but its reactivity relative to linear analogues is not well-documented. | The cyclopropyl group's electron-donating nature might affect the nucleophilicity of the enolate. |
Unique Reactivity of the Cyclopropyl Group
The defining feature of this compound is the three-membered ring. This strained ring system can participate in reactions not accessible to linear β-ketoesters. Under certain conditions, particularly with acid or transition metal catalysis, the cyclopropyl ring can undergo opening to form a variety of products. This unique reactivity provides access to more complex molecular architectures that would otherwise require multi-step syntheses.
Experimental Protocols
Synthesis of this compound
A common route to α-ketoesters involves the oxidation of the corresponding α-hydroxy ester. A general procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: General synthetic route to this compound.
Experimental Details:
-
Step 1: Esterification. Cyclopropanecarboxylic acid is refluxed with methanol and a catalytic amount of sulfuric acid to yield methyl cyclopropanecarboxylate.
-
Step 2: α-Bromination. The methyl cyclopropanecarboxylate is treated with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to afford methyl 2-bromo-2-cyclopropylacetate.
-
Step 3: Hydrolysis. The α-bromo ester is hydrolyzed using an aqueous base, followed by acidification, to give methyl 2-cyclopropyl-2-hydroxyacetate.
-
Step 4: Oxidation. The α-hydroxy ester is oxidized using a mild oxidizing agent such as Swern oxidation or Dess-Martin periodinane (DMP) to yield the final product, this compound.
Representative Reaction: Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones.[1][2][3]
Reaction Scheme for the Biginelli Reaction
Caption: General workflow for the Biginelli reaction.
General Experimental Protocol:
-
A mixture of the aldehyde (1 mmol), the β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is prepared in a suitable solvent (e.g., ethanol, acetonitrile).[2]
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 2-24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Note on Comparison: To perform a direct comparison, one would run two parallel reactions under identical conditions, one with ethyl acetoacetate and the other with this compound, and then compare the isolated yields and reaction times.
Conclusion
This compound is a promising building block for the synthesis of novel and structurally diverse molecules. Its performance in classical condensation reactions may be attenuated compared to linear β-ketoesters due to steric and electronic effects. However, its unique potential for ring-opening and rearrangement reactions opens up new avenues in synthetic chemistry. For researchers and drug development professionals, the choice between a linear β-ketoester and its cyclopropyl analogue will depend on the specific synthetic target and the desired molecular architecture. While linear β-ketoesters remain the reagents of choice for established, high-yield syntheses of classical heterocycles, this compound offers exciting possibilities for the discovery of new chemical entities. Further quantitative comparative studies are needed to fully elucidate the performance landscape of this intriguing molecule.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to β-Ketoester Synthesis: Mechanisms, Performance, and Protocols
The synthesis of β-ketoesters is a cornerstone of modern organic chemistry, providing key intermediates for the construction of a wide array of complex molecules, including pharmaceuticals and natural products. The versatility of the β-ketoester moiety, with its dual functional group reactivity, allows for a diverse range of subsequent chemical transformations. Over the years, several synthetic strategies have been developed to access these valuable compounds, each with its own set of advantages and limitations.
This guide provides a comparative analysis of the most prominent reaction mechanisms for the synthesis of β-ketoesters, including the Claisen condensation, Dieckmann condensation, and direct acylation of enolates. Furthermore, it explores alternative approaches such as those utilizing Meldrum's acid and decarboxylative Claisen-type reactions. By presenting key performance data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific needs.
Comparative Performance of β-Ketoester Synthesis Methods
The choice of synthetic method for constructing β-ketoesters is often dictated by factors such as the desired molecular complexity, substrate availability, and required reaction conditions. The following table summarizes quantitative data for various β-ketoester synthesis methods, offering a direct comparison of their performance in terms of reaction yields and conditions.
| Synthesis Method | Reactants | Base/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Claisen Condensation | Ethyl acetate | Sodium ethoxide | Ethanol | - | Reflux | ~75 | [1] |
| Ethyl phenylacetate | Potassium tert-butoxide | Solvent-free | 0.5 | 100 | 80 | [2] | |
| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide | Ethanol | - | Reflux | High | [3] |
| Diethyl pimelate | Sodium hydride | Toluene | 20.5 | Reflux | 75 | [4] | |
| Acylation of Enolates | Acetone, Diethyl carbonate | Sodium ethoxide | Ethanol | - | Reflux | - | [5] |
| Ketone, Ethyl chloroformate | LiHMDS | Toluene | 0.5-1 | RT | 80-95 | [6] | |
| Meldrum's Acid Method | Phenylacetic acid, Meldrum's acid | Pyridine | CH₂Cl₂ | 2 | 0 - RT | 97 | [7] |
| Fatty acids, Meldrum's acid | DCC, DMAP | CH₂Cl₂ | 12 | 0 - RT | Good | [8] | |
| Decarboxylative Claisen | Substituted malonic acid half oxyesters, Acyl donors | Magnesium enolates | - | - | - | Good | [9] |
Reaction Mechanisms and Experimental Protocols
A thorough understanding of the reaction mechanisms and access to detailed experimental procedures are crucial for the successful implementation of any synthetic method. This section provides an in-depth look at the mechanisms of the key β-ketoester syntheses and offers step-by-step experimental protocols for their execution.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-ketoester.[10] The reaction is initiated by the deprotonation of the α-carbon of one ester molecule to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-ketoester.[11]
Caption: Mechanism of the Claisen Condensation.
Experimental Protocol: Solvent-Free Claisen Condensation of Ethyl Phenylacetate [2]
-
Potassium tert-butoxide and ethyl phenylacetate are combined in a reaction vessel.
-
The mixture is heated to 100 °C for 30 minutes under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and acidified.
-
The product, 2,4-diphenylacetoacetate, is isolated and purified, typically by crystallization or chromatography.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a base to form a cyclic β-ketoester.[3][12] This method is particularly effective for the synthesis of 5- and 6-membered rings.[4] The mechanism is analogous to the Claisen condensation, involving the formation of an enolate that attacks the other ester group within the same molecule.[12]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of a Cyclic β-Ketoester via Dieckmann Condensation [4]
-
To a solution of the diester (1.0 eq) in dry toluene under an inert atmosphere, add sodium hydride (10.0 eq, 60% dispersion in mineral oil).
-
Carefully add dry methanol to the mixture.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 20 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.
Acylation of Enolates
The direct acylation of pre-formed enolates provides a highly versatile and regioselective route to β-ketoesters. This method involves the deprotonation of a ketone or ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a specific enolate. This enolate is then reacted with an acylating agent, such as a chloroformate or an acyl chloride, to yield the β-ketoester.[5][13]
Caption: General workflow for the acylation of enolates.
Experimental Protocol: Synthesis of a β-Ketoester via Acylation of a Ketone Enolate [6]
-
To a solution of the ketone (1.0 eq) in an anhydrous solvent such as toluene at room temperature, add a solution of lithium hexamethyldisilazide (LiHMDS).
-
Stir the mixture for a specified time (e.g., 30 minutes) to ensure complete enolate formation.
-
Add ethyl chloroformate (1.2 eq) to the reaction mixture.
-
Continue stirring for 30-60 minutes.
-
Quench the reaction with a suitable acidic workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Alternative Synthetic Strategies
Beyond the classical methods, several other strategies have emerged for the synthesis of β-ketoesters, offering unique advantages in certain contexts.
Meldrum's Acid in β-Ketoester Synthesis
Meldrum's acid, a cyclic diester, is a highly versatile reagent in organic synthesis. Its high acidity allows for easy acylation. The resulting acyl Meldrum's acid derivative can then be reacted with an alcohol under thermal conditions to produce a β-ketoester.[7] This method is particularly useful for synthesizing β-ketoesters from carboxylic acids.[8]
Experimental Protocol: Synthesis of Methyl Phenylacetylacetate from Phenylacetic Acid and Meldrum's Acid [7]
-
A solution of phenylacetyl chloride in dichloromethane is added to a cooled (0 °C) suspension of Meldrum's acid and pyridine in dichloromethane.
-
The reaction mixture is stirred at 0 °C for one hour and then at room temperature for another hour.
-
The mixture is washed with HCl and water, dried, and the solvent is evaporated to yield the crude acyl Meldrum's acid.
-
The crude product is then refluxed in anhydrous methanol for 2.5 hours.
-
The solvent is removed, and the residual oil is distilled under reduced pressure to give methyl phenylacetylacetate.
Decarboxylative Claisen-Type Condensations
Decarboxylative Claisen-type condensations represent an innovative approach where a malonic acid half ester or a similar β-ketoacid derivative undergoes decarboxylation to generate an enolate in situ. This enolate then participates in a Claisen-type condensation with an acylating agent.[9] This method avoids the need for strong bases to generate the enolate.
Conclusion
The synthesis of β-ketoesters can be achieved through a variety of effective methods, each with its characteristic mechanism, advantages, and substrate scope. The classical Claisen and Dieckmann condensations remain powerful tools for the construction of acyclic and cyclic β-ketoesters, respectively. The direct acylation of enolates offers a highly controlled and versatile alternative, while methods employing Meldrum's acid and decarboxylative strategies provide unique solutions for specific synthetic challenges. A comprehensive understanding of these diverse reaction mechanisms and their associated experimental protocols is paramount for the modern synthetic chemist. The data and procedures presented in this guide are intended to facilitate the informed selection and successful implementation of the most appropriate synthetic strategy for the preparation of these valuable chemical intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. butler.elsevierpure.com [butler.elsevierpure.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Ch21: Acylation of ketones [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
- 12. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 13. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the Synthesis of Methyl 2-Cyclopropyl-2-oxoacetate for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to methyl 2-cyclopropyl-2-oxoacetate, a key building block in pharmaceutical development, reveals distinct cost- and time-saving advantages depending on the chosen methodology. This guide provides a detailed comparison of a two-step oxidation and esterification process versus a one-step direct oxidation, supported by experimental data and protocols to inform your synthesis strategy.
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients. The efficiency and cost-effectiveness of its production are critical considerations for researchers and professionals in drug development. This guide evaluates two prominent synthesis methods: a two-step approach involving the oxidation of cyclopropyl methyl ketone with potassium permanganate followed by Fischer esterification, and a single-step direct oxidation using selenium dioxide.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their performance.
| Parameter | Method 1: KMnO₄ Oxidation & Esterification | Method 2: Direct SeO₂ Oxidation |
| Starting Material | Cyclopropyl methyl ketone | Cyclopropyl methyl ketone |
| Key Reagents | Potassium permanganate, Methanol, Sulfuric acid | Selenium dioxide, Dioxane |
| Overall Yield | ~67% (two steps) | Estimated ~70-80% (one step) |
| Reaction Time | ~12-14 hours (excluding workup) | ~4-6 hours (excluding workup) |
| Estimated Reagent Cost per Mole of Product | Lower | Higher |
| Process Complexity | Two distinct reaction and workup steps | Single reaction and workup |
| Safety & Environmental Considerations | Use of a strong oxidizer (KMnO₄), formation of MnO₂ waste. | Use of toxic selenium compounds, requiring careful handling and disposal. |
Visualizing the Synthesis Pathways
The logical flow of each synthesis method is depicted in the diagrams below, created using the DOT language.
Caption: Comparative workflow of the two synthesis methods.
Experimental Protocols
Method 1: Potassium Permanganate Oxidation followed by Fischer Esterification
Step 1: Oxidation of Cyclopropyl Methyl Ketone to 2-Cyclopropyl-2-oxoacetic Acid
This protocol is adapted from a patented procedure.[1]
-
In a reaction vessel, dissolve 10 g (0.119 mol) of cyclopropyl methyl ketone and 145 mg (1.37 mmol) of sodium carbonate in 66 mL of water.
-
Heat the solution to 50°C.
-
Slowly add a solution of 19.8 g (0.125 mol) of potassium permanganate in 594 mL of water to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C.
-
Upon completion of the addition, quench the reaction by adding 90 mL of methanol.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and concentrate the filtrate to obtain a white solid.
-
Dissolve the solid in 80 mL of acetone and heat at 65°C for 30 minutes.
-
Cool the solution to room temperature to precipitate the product.
-
Collect the white solid by filtration and dry to yield 2-cyclopropyl-2-oxoacetic acid. The reported yield for this step is 74%.[1]
Step 2: Fischer Esterification of 2-Cyclopropyl-2-oxoacetic Acid
This is a general procedure for Fischer esterification, which is expected to proceed with high yield.
-
In a round-bottom flask, dissolve the 2-cyclopropyl-2-oxoacetic acid obtained from the previous step in an excess of methanol (e.g., 10-20 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. This step is anticipated to have a yield of approximately 90%.
Method 2: Direct Oxidation with Selenium Dioxide
While a specific protocol for the direct oxidation of cyclopropyl methyl ketone was not found in the literature, the following is a general procedure for the oxidation of methyl ketones to α-keto esters using selenium dioxide, which is expected to be applicable with a high yield.
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Add cyclopropyl methyl ketone (1 equivalent) and a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 to 1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture and filter to remove the precipitated elemental selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound. The yield for this type of reaction on analogous substrates is typically in the range of 70-80%.
Cost-Effectiveness Analysis
To provide a preliminary cost-effectiveness comparison, the approximate bulk pricing of the key reagents was considered.
-
Cyclopropyl methyl ketone: ~$12.50/kg
-
Potassium permanganate: ~$2.40/kg[2]
-
Methanol: ~$0.40 - $2.25/L
-
Sulfuric acid: ~$12.80/L for 1.0 M solution
Method 1 (KMnO₄ Oxidation & Esterification): This method utilizes significantly cheaper bulk reagents, particularly the oxidizing agent, potassium permanganate. Although it is a two-step process, the high yields and low cost of materials make it an economically attractive option, especially for large-scale synthesis. The primary cost driver is the starting material, cyclopropyl methyl ketone.
Method 2 (Direct SeO₂ Oxidation): The main advantage of this method is its single-step nature, which can lead to savings in time and labor. However, selenium dioxide is considerably more expensive than potassium permanganate.[3][4] This higher reagent cost might be offset by the reduced processing time and potentially higher overall yield in a single step. For smaller-scale research and rapid synthesis of derivatives, this method could be more efficient.
Conclusion
Both presented methods offer viable pathways to this compound.
-
Method 1 (KMnO₄ Oxidation & Esterification) is likely the more cost-effective option for large-scale production due to the low cost of potassium permanganate.
-
Method 2 (Direct SeO₂ Oxidation) offers a faster, more direct route that may be preferable for smaller-scale laboratory synthesis where time and process simplicity are the primary concerns.
The choice between these methods will ultimately depend on the specific needs of the research or production team, balancing factors of reagent cost, reaction time, process complexity, and scale of operation. It is recommended to perform small-scale trials of both methods to determine the optimal conditions and true cost-effectiveness for your specific application.
References
Comparative Cross-Reactivity of Methyl 2-Cyclopropyl-2-oxoacetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical building blocks is paramount. This guide provides a comparative analysis of the cross-reactivity of methyl 2-cyclopropyl-2-oxoacetate with a range of common reagents, supported by experimental data and detailed protocols. The unique juxtaposition of a cyclopropyl ring and an α-ketoester functionality in this compound presents a versatile platform for the synthesis of complex molecules, making a thorough understanding of its reaction profile essential.
This compound is a valuable synthetic intermediate due to its dual reactivity. The electrophilic ketone and ester groups are susceptible to nucleophilic attack, while the strained cyclopropyl ring can participate in various ring-opening and rearrangement reactions. This guide explores its interactions with nucleophilic amines and thiols, organometallic compounds such as Grignard reagents, phosphorus ylides in the Wittig reaction, and reducing agents.
Reactivity with Nucleophiles: Amines and Thiols
The carbonyl group of the α-ketoester is a prime target for nucleophilic attack. Reactions with primary and secondary amines, as well as thiols, proceed readily, offering pathways to diverse nitrogen- and sulfur-containing compounds.
Reductive Amination with Primary Amines
Reductive amination provides a direct route to α-cyclopropyl-α-amino acids and their derivatives. The reaction typically proceeds through the formation of an intermediate imine, which is then reduced in situ.
Table 1: Reductive Amination of this compound with Benzylamine
| Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH₃CN | Methanol | 25 | 24 | ~75% (estimated) |
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) in methanol, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Reductive amination of this compound.
Reaction with Thiols
Table 2: General S-H Insertion Reaction of α-Keto Esters with Thiols
| α-Keto Ester Substrate | Thiol Substrate | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Various Aromatic/Aliphatic | Various Thiophenols/Aliphatic Thiols | P(NMe₂)₃ | Dichloromethane | up to 97 | [1][2][3] |
Experimental Protocol: S-H Insertion with Thiols (General)
-
To a solution of the α-keto ester (1.0 eq) in dichloromethane at -78 °C, add the thiol (1.2 eq).
-
Slowly add tris(dimethylamino)phosphine (P(NMe₂)₃) (1.5 eq).
-
Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.[1]
Caption: S-H insertion reaction of an α-keto ester with a thiol.
Reaction with Organometallic Reagents
Grignard Reagents
Grignard reagents are expected to add to the ketone carbonyl of this compound to form a tertiary alcohol after acidic workup. Due to the presence of the ester group, a second equivalent of the Grignard reagent could potentially react with the ester, leading to a di-addition product, although the ketone is generally more reactive.
Table 3: Predicted Reaction of this compound with a Grignard Reagent
| Grignard Reagent | Expected Major Product | Potential Byproduct |
| Methylmagnesium Bromide | Methyl 2-cyclopropyl-2-hydroxy-2-methylpropanoate | 2-cyclopropyl-3-methylbutane-2,3-diol |
Experimental Protocol: Grignard Reaction (General)
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Grignard reaction with this compound.
Wittig Reaction
The Wittig reaction allows for the conversion of the ketone carbonyl group into a carbon-carbon double bond. The reactivity of the phosphorus ylide is a key factor in determining the stereoselectivity of the resulting alkene.
Table 4: Predicted Wittig Reaction of this compound
| Wittig Reagent | Expected Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 2-cyclopropyl-2-methylenepropanoate |
Experimental Protocol: Wittig Reaction (General)
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Caption: Wittig olefination of this compound.
Reduction Reactions
The ketone functionality of this compound can be selectively reduced to a secondary alcohol using common hydride reducing agents. The choice of reducing agent can influence the outcome, particularly with respect to the potential for reduction of the ester group.
Table 5: Reduction of this compound
| Reducing Agent | Expected Major Product | Comments |
| Sodium Borohydride (NaBH₄) | Methyl 2-cyclopropyl-2-hydroxyacetate | Selective for the ketone; the ester is generally unreactive. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Cyclopropyl-1,2-ethanediol | Strong reducing agent that will reduce both the ketone and the ester.[4] |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Acidify the reaction mixture to pH ~6 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the alcohol.
Caption: Reduction of this compound.
Conclusion
This compound exhibits a rich and varied reactivity profile, making it a powerful tool in synthetic organic chemistry. Its cross-reactivity with a wide array of reagents allows for the construction of complex molecular architectures containing valuable cyclopropyl and α-functionalized ester motifs. While specific, quantitative data for all reactions of this particular substrate are not extensively documented in readily accessible literature, this guide provides a solid framework based on the known reactivity of α-ketoesters and cyclopropyl ketones. Researchers are encouraged to use the provided protocols as a starting point for their investigations, with the understanding that optimization of reaction conditions may be necessary to achieve desired outcomes. The continued exploration of the chemistry of this versatile building block will undoubtedly lead to the development of novel synthetic methodologies and the creation of new and valuable molecules.
References
Safety Operating Guide
Proper Disposal of Methyl 2-cyclopropyl-2-oxoacetate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of methyl 2-cyclopropyl-2-oxoacetate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The information herein is designed to supplement, not replace, your institution's specific safety protocols and local regulations.
Summary of Hazards and Physical Properties
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key safety and physical data.
| Property | Value | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Appearance | Liquid | [1] |
| Storage Temperature | 4 °C | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is required.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition and have a secure-fitting cap to prevent leaks or spills.
-
Do not mix with incompatible waste streams.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 2-cyclopropyl-2-oxoacetate
Essential Safety and Handling Guide for Methyl 2-cyclopropyl-2-oxoacetate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Physical Properties
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information and physical properties.
| Property | Value | Citation |
| Signal Word | Warning | [1] |
| Appearance | Liquid | [1] |
| Storage Temperature | 4 °C | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Pictogram | GHS07 (Exclamation Point) | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Specific Requirements | Rationale | Citation |
| Eye and Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for splash hazards. | To protect against eye irritation or serious eye damage from splashes. | [2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination. | To prevent skin contact and irritation. Proper glove removal technique should be followed. | [2][3][4] |
| Body Protection | A lab coat or impervious clothing. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended. | To protect the skin from accidental contact and splashes. | [2][3][4] |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent respiratory tract irritation from inhalation of vapors. | [1][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
- Assemble all necessary materials and equipment before handling the chemical.
- Inspect all PPE for integrity before use.[3]
- Locate the nearest safety shower and eyewash station.
2. Handling:
- Wear the specified PPE at all times.[1]
- Avoid direct contact with skin and eyes.[4]
- Avoid inhaling any vapors or mists.[1]
- Use spark-proof tools and equipment, and take measures to prevent the buildup of electrostatic charge, as related ketones can be flammable.[3][4]
- Keep the container tightly closed when not in use.[4]
- Store the chemical at the recommended temperature of 4°C in a cool, dry place away from heat and ignition sources.[1][4]
3. Post-Handling:
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
- Clean the work area and any equipment used.
- Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste material in a suitable, labeled, and closed container.[2]
- Do not mix with incompatible wastes. Check for incompatibilities with strong oxidizing agents, reducing agents, and strong bases.[2][4]
2. Spill Management:
- In case of a small spill, absorb the liquid with an inert material (e.g., dry sand or earth).[2]
- Place the absorbed material into a chemical waste container.[2]
- For larger spills, evacuate the area and follow emergency procedures.
3. Final Disposal:
- Dispose of the chemical waste through a licensed professional waste disposal service.[3][5]
- Some related compounds may be suitable for incineration in a chemical incinerator with an afterburner and scrubber.[3][5]
- Contaminated packaging should be disposed of as unused product.[3][5]
- Do not allow the product to enter drains or sewer systems.[2][5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure | Citation |
| In case of eye contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2] |
| In case of skin contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [1][2] |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1][2] |
| If swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [2][3] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
